molecular formula C9H8N2O3 B383395 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid CAS No. 909092-64-4

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B383395
CAS No.: 909092-64-4
M. Wt: 192.17g/mol
InChI Key: GOUUZIMECSCUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, incorporating both a furan and a pyrazole ring. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of pharmacological agents including anti-inflammatory, antimicrobial, and anticancer drugs . Computational studies on closely related analogues, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggest that the planar conformation and extended π-conjugation of the molecular backbone make this class of compounds a promising candidate for investigation in optoelectronic applications and sensor technologies . Research on similar pyrazole derivatives has demonstrated potent biological activities. For instance, various pyrazole-based structures have been synthesized and evaluated for their antioxidant and antimicrobial properties, showing efficacy in radical scavenging assays and protection of biomolecules like DNA from oxidative damage . Furthermore, the structural motifs present in this compound are frequently employed as key intermediates in organic synthesis, particularly in the construction of more complex molecules for agrochemical and pharmaceutical research, as evidenced by patents detailing the use of pyrazolylcarboxamides for protecting plants from phytopathogenic fungi . This compound is offered exclusively for research purposes to support advancements in these fields.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUZIMECSCUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920080
Record name 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909092-64-4, 879442-52-1
Record name 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 909092-64-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the preparation of a key furan intermediate, followed by a Claisen condensation to construct the carbon skeleton, and culminating in the formation of the pyrazole ring and final hydrolysis to the carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three key stages. The overall workflow is depicted below.

Synthesis_Workflow A 2-Methylfuran (Starting Material) B Step 1: Friedel-Crafts Acylation A->B C 5-Methyl-2-acetylfuran (Intermediate 1) B->C D Step 2: Claisen Condensation C->D E Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (Intermediate 2) D->E F Step 3: Cyclization & Hydrolysis E->F G This compound (Final Product) F->G

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-Methyl-2-acetylfuran (Intermediate 1)

The synthesis begins with a Friedel-Crafts acylation of 2-methylfuran to introduce the acetyl group, yielding the key intermediate, 5-methyl-2-acetylfuran.[1]

Experimental Protocol

A mixture of acetic anhydride (1.0 mol) and 2-methylfuran (0.5 mol) is cooled to 0 °C in an Erlenmeyer flask. Zinc chloride (0.015 mol) is added under stirring. After one hour at 0-5 °C, the reaction mixture is allowed to stand at room temperature for three hours. Subsequently, the mixture is thoroughly washed with water, neutralized with a sodium carbonate solution, and dried with sodium sulfate. The solid is removed by filtration, and the product is obtained by distillation under reduced pressure (78-82 °C at 14 mbar).[1]

Quantitative Data
ParameterValueReference
Yield 60-70%[1]
Boiling Point 100-101 °C at 25 mmHg[2]
Density 1.066 g/mL at 25 °C[2]
Refractive Index 1.512 at 20 °C[2]

Step 2: Synthesis of Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (Intermediate 2)

This step involves a Claisen condensation between 5-methyl-2-acetylfuran and diethyl oxalate to form the β-diketoester intermediate. This reaction is crucial for constructing the necessary carbon framework for the subsequent pyrazole ring formation.[3][4]

Experimental Protocol

In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. The solution is then cooled in an ice bath. A mixture of 5-methyl-2-acetylfuran (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise to the cooled sodium ethoxide solution with stirring. After the addition is complete, the reaction mixture is stirred overnight and then heated at 80 °C for 30 minutes. The mixture is then cooled and acidified with sulfuric acid to a pH of 2. The product is extracted with dichloromethane, and the organic phase is dried over anhydrous sodium sulfate. The solvent is evaporated under vacuum, and the crude product is recrystallized from ethanol.[3]

Quantitative Data
ParameterValueReference
Yield 60-66% (based on similar reactions)[5]

Step 3: Synthesis of this compound (Final Product)

The final stage of the synthesis involves the cyclization of the β-diketoester intermediate with hydrazine hydrate to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Signaling Pathway of the Cyclization Reaction

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the diketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Cyclization_Pathway Start Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate + Hydrazine Hydrate Step1 Nucleophilic Attack on Carbonyls Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclized_Int Cyclized Intermediate Step2->Cyclized_Int Step3 Dehydration Cyclized_Int->Step3 Pyrazole_Ester Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate Step3->Pyrazole_Ester Step4 Hydrolysis Pyrazole_Ester->Step4 Final_Product This compound Step4->Final_Product

Caption: Reaction pathway for the cyclization and hydrolysis step.

Experimental Protocol

A mixture of ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid, ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate, is collected by filtration and recrystallized from DMF.[6]

For the hydrolysis step, the isolated ethyl ester is dissolved in a suitable solvent such as ethanol, and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data
CompoundParameterValueReference
Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate Yield High (based on similar reactions)
This compound Yield High (based on similar reactions)
Melting Point Not available

Characterization Data

Expected Spectroscopic Data
  • ¹H NMR: Signals corresponding to the pyrazole and furan ring protons, the methyl group protons, and the carboxylic acid proton are expected.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole and furan rings, the methyl group, and the carboxyl group are anticipated. Theoretical calculations suggest a signal around 140 ppm for the furan carbon atom bonded to the oxygen.[7]

  • FT-IR: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxyl group, N-H stretch of the pyrazole ring, and various C-H, C=C, and C-N vibrations are expected.[7][8]

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The presented protocols are based on established chemical transformations and can be adapted and optimized by researchers in the field of synthetic and medicinal chemistry.

References

Physicochemical Properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates theoretical data, information from structurally similar compounds, and generalized experimental protocols.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of this compound and related compounds are summarized below. It is important to note that much of the data for the title compound is based on theoretical calculations for the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

PropertyThis compound3-(2-furyl)-1H-pyrazole-5-carboxylic acid (Theoretical)[1]5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (Experimental)[2]3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride (Experimental)
Molecular Formula C9H8N2O3[3]C8H6N2O3C9H8N2O3C5H7ClN2O2
Molecular Weight 192.16 g/mol 178.14 g/mol 192.17 g/mol 162.58 g/mol
Melting Point Not availableNot available141.5-144 °C150-155 °C
Boiling Point Not availableNot available397.1 °C at 760 mmHgNot available
Solubility Not availableNot availableNot availableGood solubility in water, ethanol, and methanol
HOMO-LUMO Energy Gap Not available~4.458 eVNot availableNot available

Spectroscopic Data (Theoretical)

Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level have been performed on the related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, providing insights into its vibrational properties.[1]

FT-IR Spectrum Analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid [1]

Wavenumber (cm⁻¹)Vibrational Assignment
~3400–3200O-H stretching (broad, due to hydrogen bonding)
3100–3000C-H stretching (aromatic rings)

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and plausible synthetic route can be derived from established methods for preparing pyrazole carboxylic acids.[4][5]

General Synthesis of Pyrazole Carboxylic Acids

A common method for the synthesis of pyrazole carboxylic acids involves the reaction of a β-diketone with hydrazine.[4] For the title compound, a suitable starting material would be a diketone derived from 5-methyl-2-furoic acid.

Reaction Scheme:

G General Synthesis Workflow start Starting Materials: - 5-methyl-2-furoyl derivative - Diethyl oxalate intermediate1 Claisen Condensation (e.g., with Sodium Ethoxide) start->intermediate1 1. diketone β-Diketone Intermediate intermediate1->diketone 2. intermediate2 Cyclization with Hydrazine diketone->intermediate2 3. product This compound intermediate2->product 4.

Caption: A generalized workflow for the synthesis of the title compound.

Detailed Methodology:

  • Synthesis of the β-Diketone Intermediate:

    • A derivative of 5-methyl-2-furoic acid, such as its methyl ester, is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide in an anhydrous solvent (e.g., ethanol or diethyl ether).

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the Claisen condensation to completion.

    • Acidification of the reaction mixture with a dilute acid (e.g., HCl) will yield the β-diketone.

  • Cyclization to Form the Pyrazole Ring:

    • The resulting β-diketone is dissolved in a suitable solvent, such as ethanol.

    • Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then acidified to precipitate the carboxylic acid.

    • The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry: To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the functional groups present.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activities or associated signaling pathways of this compound. However, pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] Therefore, it is plausible that the title compound may also possess interesting biological properties that warrant further investigation.

The logical workflow for investigating the biological potential of this compound is outlined below.

G Biological Investigation Workflow compound This compound screening Initial Biological Screening (e.g., antimicrobial, anticancer assays) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt pathway_analysis Target Identification and Signaling Pathway Analysis hit_id->pathway_analysis preclinical Preclinical Studies lead_opt->preclinical pathway_analysis->lead_opt

Caption: A logical workflow for the biological evaluation of the title compound.

References

A Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 879442-52-1

This document provides a comprehensive technical overview of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide leverages information from closely related furan-pyrazole analogues to provide insights into its synthesis, potential biological activities, and mechanisms of action.

Physicochemical Properties

PropertyValueSource
CAS Number 879442-52-1Commercial Vendor
Molecular Formula C₉H₈N₂O₃Calculated
Molecular Weight 192.17 g/mol Calculated
Physical Form SolidCommercial Vendor
Purity 95%Commercial Vendor

Synthesis and Experimental Protocols

A general synthetic route for pyrazole carboxylic acids involves the cyclization of a diketone precursor with a hydrazine derivative.[2][3] The following is a plausible, generalized protocol for the synthesis of this compound.

Proposed Synthetic Pathway

A common method for synthesizing pyrazole derivatives is through the reaction of a 1,3-dicarbonyl compound with hydrazine.[2][3] For the target molecule, a plausible precursor would be a derivative of 5-methyl-2-furoyl pyruvic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_intermediates Intermediates & Product Start1 5-methyl-2-acetylfuran Step1 Claisen Condensation (Base, e.g., NaOEt in Ethanol) Start1->Step1 Start2 Diethyl oxalate Start2->Step1 Intermediate1 Ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate (Diketone Intermediate) Step1->Intermediate1 Step2 Cyclization (Hydrazine hydrate in Ethanol, Reflux) Intermediate2 Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH followed by acid quench) Product This compound Step3->Product Intermediate1->Step2 Intermediate2->Step3

Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Generalized)

  • Step 1: Synthesis of the Diketone Intermediate. To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate. To this mixture, slowly add 5-methyl-2-acetylfuran. The reaction is typically stirred at room temperature for several hours to overnight. The resulting diketone can be isolated after acidic workup.

  • Step 2: Cyclization to form the Pyrazole Ring. The diketone intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is then heated to reflux for several hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the solvent is removed under reduced pressure.

  • Step 3: Hydrolysis of the Ester. The crude pyrazole ester is dissolved in an ethanolic solution of sodium hydroxide and heated to reflux to hydrolyze the ester. After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with water, and dried.[5]

Biological Activity and Potential Applications

The pyrazole nucleus is a common scaffold in pharmacologically active compounds.[6][7] Derivatives of pyrazole have demonstrated a wide range of biological activities.[4][8] While specific data for this compound is limited, research on analogous compounds provides insight into its potential applications.

Potential Biological ActivityDescriptionReference
Anticancer Furan-pyrazole carboxamide analogues have been shown to act as Akt kinase inhibitors, exhibiting cytotoxic effects against human cancer cell lines.[9][9]
Enzyme Inhibition Pyrazole carboxylic acids have been identified as potent inhibitors of enzymes such as long-chain L-2-hydroxy acid oxidase 2 (Hao2).[10][10]
Antimicrobial The pyrazole moiety is present in various compounds with reported antibacterial and antifungal properties.[4][7][4][7]
Anti-inflammatory Compounds incorporating furan and pyrazole moieties are known for their anti-inflammatory activities.[1][1]

Potential Signaling Pathway Involvement

Based on studies of closely related pyrazol-furan carboxamide analogues, a potential mechanism of action for this class of compounds is the inhibition of the Akt signaling pathway.[9] Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. Its inhibition is a key strategy in cancer therapy.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates GSK3b GSK3β Akt->GSK3b Inhibits Compound 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid (Proposed Inhibitor) Compound->Akt Inhibition Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Inhibits Apoptosis

Caption: Proposed inhibition of the Akt signaling pathway.

The diagram illustrates that inhibition of Akt by a compound such as this compound would prevent the downstream phosphorylation of substrates like GSK3β, ultimately leading to a decrease in cell survival and proliferation.[9]

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While further experimental validation is required, the available literature on analogous structures suggests that this molecule is a promising candidate for development as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic pathways are well-established for this class of compounds, facilitating its synthesis for further biological evaluation. Researchers are encouraged to explore the therapeutic potential of this and related furan-pyrazole derivatives.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for the novel heterocyclic compound, 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous structures and established principles of NMR, IR, and mass spectrometry. Furthermore, it outlines generalized experimental protocols for acquiring such data and a typical workflow for the characterization of a newly synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and general spectroscopic correlation tables.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Pyrazole-NH13.0 - 14.0Broad Singlet1HN-H of pyrazole
Carboxylic Acid-OH12.0 - 13.0Broad Singlet1HO-H of carboxylic acid
Pyrazole-H47.0 - 7.2Singlet1HC-H of pyrazole ring
Furan-H36.8 - 7.0Doublet1HC-H of furan ring
Furan-H46.2 - 6.4Doublet1HC-H of furan ring
Furan-CH₃2.3 - 2.5Singlet3HMethyl group on furan
¹³C NMR Predicted δ (ppm) Assignment
Carboxylic Acid C=O160 - 165Carbonyl carbon
Pyrazole-C5145 - 150Carbon of pyrazole ring
Furan-C2148 - 152Carbon of furan ring
Furan-C5140 - 145Carbon of furan ring
Pyrazole-C3138 - 142Carbon of pyrazole ring
Pyrazole-C4110 - 115Carbon of pyrazole ring
Furan-C3115 - 120Carbon of furan ring
Furan-C4108 - 112Carbon of furan ring
Furan-CH₃13 - 15Methyl carbon

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Description
O-H (Carboxylic Acid)2500 - 3300Broad, StrongO-H stretching vibration
N-H (Pyrazole)3100 - 3200Medium, BroadN-H stretching vibration
C-H (Aromatic/Heteroaromatic)3000 - 3100MediumC-H stretching vibration
C-H (Aliphatic)2850 - 3000Weak to MediumC-H stretching of methyl group
C=O (Carboxylic Acid)1700 - 1725StrongC=O stretching vibration
C=N & C=C (Ring)1500 - 1600Medium to StrongRing stretching vibrations
C-O (Carboxylic Acid/Furan)1200 - 1300StrongC-O stretching vibrations

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Ion Predicted m/z Description
[M]⁺~206Molecular ion
[M-H₂O]⁺~188Loss of water from the carboxylic acid
[M-COOH]⁺~161Loss of the carboxylic acid group
[M-CO]⁺~178Loss of carbon monoxide

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

    • Process and calibrate the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • Acquire mass spectra in both positive and negative ion modes to determine the best ionization conditions.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical entity like this compound.

G General Workflow for Compound Synthesis and Characterization A Synthesis of Target Compound B Purification (e.g., Recrystallization, Chromatography) A->B Crude Product C Preliminary Characterization (TLC, Melting Point) B->C Purified Compound D Spectroscopic Analysis C->D E NMR Spectroscopy (¹H, ¹³C, 2D) D->E F IR Spectroscopy D->F G Mass Spectrometry (LRMS, HRMS) D->G H Data Interpretation and Structure Confirmation E->H F->H G->H I Further Assays (e.g., Biological Activity) H->I

Caption: A flowchart illustrating the typical stages from synthesis to structural confirmation.

Technical Guide: Structural and Physicochemical Characterization of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the generation of this document, the experimental single-crystal X-ray diffraction data for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is not publicly available. The following guide is constructed based on a comprehensive theoretical study of the closely related analogue, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid , using Density Functional Theory (DFT).[1][2] This theoretical data provides valuable insights into the probable structural characteristics of the target molecule. The experimental protocols provided are generalized from established methods for the synthesis and characterization of similar pyrazole derivatives.

Introduction

Pyrazole carboxylic acids are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The incorporation of a furan moiety can further influence the biological and electronic characteristics of these molecules.[1] This guide provides a detailed overview of the structural properties of this compound, based on theoretical calculations, and outlines the experimental procedures for its synthesis and structural elucidation.

Theoretical Molecular Structure

The structural and electronic properties of the analogous compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been investigated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.[1][2] The geometry optimization indicates that the molecule likely adopts a planar conformation, where all constituent atoms lie within the same plane.[1][2] This planarity is stabilized by the conjugated π-systems of the furan and pyrazole rings.

The following tables summarize the key bond lengths and bond angles for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as determined by DFT calculations. These values are expected to be comparable to those of the title compound.

Table 1: Selected Theoretical Bond Lengths

Atom 1Atom 2Bond Length (Å)
N1N21.36
N1C51.34
N2C31.35
C3C41.41
C4C51.39
C5C61.48
C6O11.22
C6O21.35
C3C71.45
C7O31.37
C7C81.36
C8C91.43
C9C101.35
C10O31.38

Data is derived from DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Table 2: Selected Theoretical Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
N2N1C5111.5
N1N2C3106.3
N2C3C4111.2
C3C4C5104.8
N1C5C4106.2
N1C5C6122.5
C4C5C6131.3
C5C6O1124.1
C5C6O2113.2
O1C6O2122.7
N2C3C7120.9
C4C3C7127.9
C3C7O3110.2
C3C7C8129.5

Data is derived from DFT calculations on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound based on established literature procedures for similar compounds.[5][6]

A common method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a furandione with a hydrazine derivative.[5][6]

  • Synthesis of the Precursor: A suitable precursor, such as a 4-(5-methyl-2-furoyl)-5-(5-methyl-2-furyl)furan-2,3-dione, is synthesized.

  • Cyclization Reaction: The furandione precursor (1 mmol) is reacted with hydrazine hydrate (2 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Monitoring: The reaction mixture is heated under reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., water, cold ethanol) and purified by recrystallization from a solvent system like ethanol/water or by column chromatography to yield the final product.

The structure of the synthesized compound would be confirmed using standard spectroscopic methods.

  • FT-IR Spectroscopy: To identify functional groups. The spectrum is expected to show a broad O-H stretching band for the carboxylic acid around 3400–3200 cm⁻¹, and C=O stretching around 1700 cm⁻¹.[1]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The chemical shifts will confirm the presence of the pyrazole, furan, methyl, and carboxylic acid protons and carbons.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

To obtain the definitive crystal structure, the following generalized protocol would be employed.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest).[2] Data is collected at a controlled temperature (e.g., 172 K) using Mo-Kα radiation (λ = 0.71073 Å).[2]

  • Structure Solution and Refinement: The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL.[2]

  • Data Analysis: The final crystallographic data, including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, are analyzed to determine the precise three-dimensional structure of the molecule in the solid state.

Visualizations

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (Furandione Precursor, Hydrazine) B Cyclization Reaction A->B C Isolation & Purification B->C D Spectroscopic Analysis (FT-IR, NMR, MS) C->D E Crystal Growth C->E F Single-Crystal X-ray Diffraction E->F G Structure Elucidation F->G

Caption: General workflow for the synthesis and structural characterization.

G cluster_reactants reagents + hydrazine Hydrazine Hydrate reagents->hydrazine furandione Furandione Precursor furandione->reagents product 3-(5-methyl-2-furyl)-1H-pyrazole -5-carboxylic acid furandione->product Ethanol/Reflux hydrazine->product Ethanol/Reflux

Caption: Plausible synthetic route to the target compound.

References

Solubility Profile of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a predictive analysis based on the compound's structural features and the known solubility of similar chemical entities. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility in various solvents, along with a generalized synthesis pathway and a typical drug discovery workflow for such a molecule.

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both polar and non-polar characteristics. The presence of the carboxylic acid and pyrazole ring introduces polar functional groups capable of hydrogen bonding, suggesting solubility in polar solvents. The furan and methyl groups contribute to its non-polar character.

It is anticipated that the compound will exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1] Its solubility in water is expected to be limited due to the influence of the non-polar furan and methyl groups, though the carboxylic acid moiety will contribute to some aqueous solubility.[1][2] The compound is likely to show low to negligible solubility in non-polar solvents like hexane and toluene.[2]

Quantitative Solubility Data

SolventClassificationSolubility ( g/100 mL)Observations
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
Dichloromethane (DCM)Non-polar
HexaneNon-polar
TolueneNon-polar

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following "shake-flask" method is recommended, which is a widely accepted technique for determining the solubility of a solid in a solvent.[3]

Materials
  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it in a shaker or vortex mixer in a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration of the diluted sample × Dilution factor × 100) / 1000

Visualizations

Experimental Workflow for Solubility Determination

G A Add excess solute to a known volume of solvent B Equilibrate at a constant temperature (e.g., 24-48h) A->B C Centrifuge to separate undissolved solid B->C D Extract a known volume of the supernatant C->D E Dilute the sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Solubility Determination Workflow
Generalized Synthesis Pathway for Pyrazole Carboxylic Acids

G cluster_0 Starting Materials A β-keto ester C Cyclocondensation Reaction A->C B Hydrazine derivative B->C D Pyrazole ester intermediate C->D E Hydrolysis D->E F 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid E->F

Generalized Synthesis Pathway
Drug Discovery Workflow for Bioactive Small Molecules

G A Target Identification & Validation B Hit Identification (e.g., HTS) A->B Assay Development C Hit-to-Lead Optimization B->C SAR Studies D Lead Optimization C->D ADME/Tox Profiling E Preclinical Development D->E In vivo studies F Clinical Trials E->F G Regulatory Approval F->G

Drug Discovery Workflow

References

An In-depth Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a known chemical entity, a seminal publication detailing its specific initial discovery and historical development could not be identified through a comprehensive literature search. This guide, therefore, provides a detailed account of a plausible and widely accepted synthetic methodology based on established principles of pyrazole synthesis. The historical context focuses on the foundational discoveries of the pyrazole and furan moieties, which are central to the importance of this class of compounds.

Introduction: The Significance of Pyrazole and Furan Moieties in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, structures containing pyrazole and furan rings are of particular interest due to their diverse biological activities. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized by Ludwig Knorr in 1883.[1] This core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3]

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is also a common motif in biologically active compounds and natural products.[4] The incorporation of a furan moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. The combination of pyrazole and furan rings in a single molecule, such as this compound, offers a unique chemical space for the development of novel therapeutic agents.

Physicochemical Properties

PropertyPredicted/Inferred Value
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have limited solubility in water and good solubility in organic solvents like DMSO and methanol.
pKa The carboxylic acid group will have an acidic pKa, likely in the range of 3-5.

Table 1: Physicochemical Properties of this compound.

Plausible Synthetic Pathway and Experimental Protocol

The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[5][6][7] For the synthesis of this compound, a plausible route would involve the initial preparation of a 1,3-dicarbonyl precursor derived from 5-methyl-2-furoic acid, followed by cyclization with hydrazine hydrate.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Preparation of 1,3-Dicarbonyl Precursor cluster_1 Pyrazole Ring Formation and Hydrolysis A 5-methyl-2-furoic acid B Activation (e.g., SOCl₂) A->B C 5-methyl-2-furoyl chloride B->C D Reaction with a suitable carbon nucleophile (e.g., ethyl acetoacetate anion) C->D E Ethyl 2-(5-methyl-2-furoyl)acetoacetate (1,3-Dicarbonyl Precursor) D->E F Cyclization with Hydrazine Hydrate E->F Knorr Pyrazole Synthesis G Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate F->G H Saponification (e.g., NaOH) G->H I Acidification (e.g., HCl) H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

This protocol is a representative procedure adapted from established methods for the synthesis of similar pyrazole carboxylic acids.

Step 1: Synthesis of Ethyl 2-(5-methyl-2-furoyl)acetoacetate (1,3-Dicarbonyl Precursor)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) is added ethyl acetoacetate dropwise at 0°C with stirring.

  • The resulting solution is stirred for 30 minutes at room temperature.

  • A solution of 5-methyl-2-furoyl chloride (prepared from 5-methyl-2-furoic acid and thionyl chloride) in anhydrous diethyl ether is added dropwise to the reaction mixture at 0°C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1,3-dicarbonyl precursor, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

  • To a solution of the 1,3-dicarbonyl precursor in ethanol is added hydrazine hydrate.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the pyrazole ester, which can be purified by crystallization or column chromatography.

Step 3: Synthesis of this compound

  • The pyrazole ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 2-4 hours to facilitate saponification.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • The aqueous layer is then acidified to a pH of 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • The precipitate is collected by filtration, washed with cold water, and dried to afford the final product.

Potential Biological Activities and Therapeutic Applications

Given the known biological activities of both pyrazole and furan derivatives, this compound and its analogs are of significant interest for drug discovery. Table 2 summarizes some of the potential biological activities based on related structures.

Biological ActivityRationale based on Structural Analogs
Anti-inflammatory Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX inhibitors.[2]
Antimicrobial Both pyrazole and furan moieties are present in various compounds with demonstrated antibacterial and antifungal activities.[8]
Anticancer Substituted pyrazoles have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.
Agrochemical Pyrazole carboxamides are a well-established class of fungicides and insecticides. The core structure of the title compound is a precursor to such derivatives.

Table 2: Potential Biological Activities of this compound.

Below is a conceptual diagram illustrating the relationship between the core structure and its potential applications.

G cluster_0 Core Moieties cluster_1 Potential Applications cluster_2 Specific Biological Activities A This compound B Pyrazole Ring A->B contains C 5-Methyl-2-furyl Group A->C contains D Pharmaceuticals B->D E Agrochemicals B->E C->D C->E F Anti-inflammatory D->F G Antimicrobial D->G H Anticancer D->H I Fungicidal E->I J Insecticidal E->J

Caption: Relationship between the core structure and its potential applications.

Conclusion

This compound represents an interesting scaffold for the development of novel bioactive compounds. While its specific discovery and history are not well-documented in publicly accessible literature, its synthesis can be reliably achieved through well-established methods such as the Knorr pyrazole synthesis. The combination of the pyrazole and furan moieties suggests a rich potential for diverse biological activities, making this compound and its derivatives valuable targets for further investigation in both pharmaceutical and agrochemical research. This technical guide provides a foundational understanding of this molecule, offering a robust starting point for researchers and drug development professionals.

References

Theoretical Exploration of the Electronic Structure of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical studies of the electronic structure of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and materials science. While direct theoretical studies on this specific methylated analog are not extensively available in public literature, this document leverages comprehensive computational data from its parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, to provide a robust predictive analysis. The introduction of a methyl group is anticipated to modulate the electronic properties, and this guide will explore these expected effects. This paper will detail the computational methodologies, present key electronic and structural data in a comparative format, and visualize the workflow of these theoretical investigations. The insights provided herein aim to guide further experimental and computational research into this promising molecule.

Introduction

Heterocyclic compounds containing pyrazole and furan moieties are of significant interest due to their diverse biological activities and unique electronic characteristics.[1] These scaffolds are prominent in medicinal chemistry, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[2] Furthermore, their conjugated π-systems make them suitable for applications in sensor technologies and photonic devices.[1] The title compound, this compound, is a derivative of this class. The addition of a methyl group to the furan ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for predicting the physicochemical properties of such molecules without the need for extensive experimental synthesis and analysis.[1] These computational methods provide valuable insights into molecular geometry, electronic stability, reactivity, and spectroscopic signatures. This guide will focus on the theoretical understanding of the electronic structure of this compound, primarily drawing upon the detailed computational analysis of the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1][2]

Computational Methodologies

The theoretical investigation of the electronic structure of pyrazole-furan derivatives typically employs a multi-step computational protocol. The following methodologies are based on the comprehensive studies performed on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and represent a robust approach for the analysis of its methylated analog.[1][2]

Geometry Optimization

The initial and most critical step is the determination of the most stable geometric configuration of the molecule. This is achieved through full geometry optimization.

  • Software: Gaussian 09 software suite.[2]

  • Method: Density Functional Theory (DFT).[1][2]

  • Functional: B3LYP hybrid functional.[1][2]

  • Basis Set: 6-31G(d).[1][2]

This level of theory is well-regarded for its ability to accurately model the electronic structure and molecular geometry of organic molecules.[1] The optimization process seeks the lowest energy conformation, which for the parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, was found to be a planar structure.[1][2] This planarity is a key feature, indicating a well-defined two-dimensional geometry.[1][2]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and stability.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of electronic stability and chemical reactivity.[2][3] A larger gap suggests higher stability and lower reactivity.[2]

  • Global Reactivity Descriptors: Parameters such as ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical softness (S), electronegativity (χ), and electrophilicity index (ω) are derived from the HOMO and LUMO energies to further elucidate the charge-transfer capabilities of the molecule.[4][5]

  • Molecular Electrostatic Potential (MEP): MEP surface mapping is used to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.[1]

Spectroscopic Simulations

To aid in the experimental characterization of the compound, theoretical spectra can be simulated.

  • FT-IR and Raman Spectra: Vibrational frequencies are calculated to predict the infrared and Raman spectra, which helps in the identification of key functional groups.[1][2]

  • NMR Spectra: Theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) are calculated to predict chemical shifts.[2]

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the UV-Vis absorption spectrum and investigate the electronic transition characteristics.[2]

The following diagram illustrates the typical workflow for the theoretical study of the electronic structure of such compounds.

Theoretical_Study_Workflow Figure 1: Workflow for Theoretical Electronic Structure Analysis cluster_input Input cluster_computation Computational Protocol cluster_output Output Data Molecule 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-31G(d)) Molecule->Geometry_Optimization Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) Geometry_Optimization->Electronic_Properties Spectroscopic_Simulation Spectroscopic Simulation (FT-IR, NMR, UV-Vis) Geometry_Optimization->Spectroscopic_Simulation Structural_Parameters Optimized Geometry (Bond lengths, angles) Geometry_Optimization->Structural_Parameters Electronic_Data Electronic Properties (Energy gap, reactivity descriptors) Electronic_Properties->Electronic_Data Spectra Simulated Spectra (IR, NMR, UV-Vis) Spectroscopic_Simulation->Spectra

Caption: Workflow for Theoretical Electronic Structure Analysis

Electronic Structure and Properties

The electronic properties of this compound are predicted based on the data available for its unmethylated counterpart. The introduction of the electron-donating methyl group at the 5-position of the furan ring is expected to influence these properties.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO is predominantly localized on the aromatic systems, particularly the pyrazole ring, while the LUMO is distributed across the entire molecule.[1] The calculated HOMO-LUMO energy gap for this parent compound is approximately 4.458 eV.[2] This relatively large energy gap suggests high electronic stability and low chemical reactivity.[2]

The addition of a methyl group, an electron-donating group, is expected to raise the energy of the HOMO more significantly than the LUMO. This would lead to a decrease in the HOMO-LUMO energy gap for this compound compared to the unmethylated analog. A smaller energy gap implies a molecule that is more easily polarizable and exhibits higher chemical reactivity.

The following diagram illustrates the anticipated effect of the methyl group on the frontier molecular orbital energies.

HOMO_LUMO_Comparison Figure 2: Predicted Effect of Methylation on Frontier Orbitals cluster_unmethylated cluster_methylated Energy Energy Unmethylated 3-(2-furyl)-1H-pyrazole- 5-carboxylic acid LUMO_U LUMO Methylated 3-(5-methyl-2-furyl)-1H-pyrazole- 5-carboxylic acid LUMO_M LUMO HOMO_U HOMO LUMO_U->HOMO_U   ΔE ≈ 4.458 eV HOMO_M HOMO HOMO_U->HOMO_M LUMO_M->HOMO_M   ΔE < 4.458 eV

Caption: Predicted Effect of Methylation on Frontier Orbitals

Quantitative Electronic Data

The following table summarizes the key electronic properties calculated for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and provides a qualitative prediction for the effect of the methyl group on these parameters for this compound.

Electronic Property3-(2-furyl)-1H-pyrazole-5-carboxylic acidPredicted Effect of 5-methyl group
HOMO EnergyNot explicitly stated in abstractsIncrease (less negative)
LUMO EnergyNot explicitly stated in abstractsSlight increase or minor change
HOMO-LUMO Energy Gap (ΔE)~ 4.458 eV[2]Decrease
Chemical Hardness (η)HighDecrease
Chemical Softness (S)LowIncrease
Electronegativity (χ)ModerateDecrease
Electrophilicity Index (ω)ModerateDecrease

Structural Characteristics

DFT calculations have shown that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid adopts a planar conformation.[1][2] This planarity arises from the conjugated π-systems of the furan and pyrazole rings. It is highly probable that this compound will also exhibit a similar planar or near-planar geometry, as the methyl group is not expected to introduce significant steric hindrance that would force the rings out of plane.

Potential Applications and Future Directions

The theoretical data suggests that pyrazole-furan derivatives possess high electronic stability, which is a desirable trait for drug candidates.[2] The strong absorption properties in the UV region also point towards potential applications in optoelectronics.[1][2] The predicted increase in reactivity for the methylated analog could have implications for its biological activity, potentially enhancing its interaction with biological targets.

Future research should focus on performing direct DFT calculations on this compound to quantify the electronic effects of the methyl group. Experimental validation of the predicted structural and spectroscopic properties would also be a crucial next step in the development of this compound for pharmaceutical or material science applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical understanding of the electronic structure of this compound, based on robust computational data from its parent compound. The addition of a methyl group is predicted to decrease the HOMO-LUMO energy gap, thereby increasing the chemical reactivity of the molecule. The methodologies and predictive data presented herein serve as a valuable resource for researchers and scientists working on the design and development of novel heterocyclic compounds. Further dedicated computational and experimental studies are warranted to fully elucidate the properties and potential of this promising molecule.

References

A Technical Guide to Quantum Chemical Calculations for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to understand the structural, electronic, and spectroscopic properties of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid and its analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2][3]

Core Principles of Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in computational chemistry and drug design. DFT allows for the accurate prediction of molecular properties by calculating the electron density of a system.[4][5][6]

Density Functional Theory (DFT)

DFT methods are favored for their balance of accuracy and computational cost. A typical DFT calculation involves the selection of a functional and a basis set.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.[4][5]

  • Basis Sets: The 6-31G(d) or 6-311++G(d,p) basis sets are commonly used to describe the atomic orbitals of the system. The choice of basis set affects the accuracy and computational time of the calculation.[4][6]

Key Computational Analyses

Several types of calculations are routinely performed to elucidate the properties of the target molecules:

  • Geometry Optimization: This calculation determines the lowest energy arrangement of atoms in the molecule, providing insights into its three-dimensional structure. The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent frequency calculation.[1][4]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical stability. A large gap suggests high stability and low reactivity.[1][4]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are prone to electrophilic or nucleophilic attack.[1][4]

  • Spectroscopic Calculations:

    • Vibrational Frequencies (FT-IR): Theoretical vibrational spectra can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes.

    • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption.[7]

    • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the 1H and 13C NMR chemical shifts, which can be compared to experimental data for structure verification.[1][8]

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations for a parent compound like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and its analogs.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond LengthN1-N21.35 Å
C3-C41.42 Å
C4-C51.38 Å
C5-C(OOH)1.48 Å
Bond AngleN1-N2-C3110.5°
C3-C4-C5105.2°
Dihedral AngleFuran-Pyrazole~0° (planar)

Note: These are representative values and will vary for different analogs.[4]

Table 2: Key Quantum Chemical Descriptors

DescriptorFormulaTypical Value
HOMO EnergyE_HOMO-6.5 eV
LUMO EnergyE_LUMO-2.0 eV
Energy GapΔE = E_LUMO - E_HOMO4.5 eV
Chemical Hardnessη = (E_LUMO - E_HOMO) / 22.25 eV
Chemical Potentialμ = (E_HOMO + E_LUMO) / 2-4.25 eV
Electrophilicity Indexω = μ² / (2η)4.01 eV

Note: These values are derived from the HOMO and LUMO energies and provide insights into the molecule's stability and reactivity.[1][4]

Table 3: Calculated vs. Experimental Spectroscopic Data

SpectroscopyParameterCalculated ValueExperimental Value
FT-IR O-H stretch (acid)~3500 cm⁻¹~3450 cm⁻¹
C=O stretch (acid)~1720 cm⁻¹~1700 cm⁻¹
UV-Vis λ_max~300 nm~305 nm
¹³C NMR C=O (acid)~165 ppm~163 ppm
Pyrazole C5~140 ppm~138 ppm

Note: Calculated values are often scaled to improve agreement with experimental data.[1][6]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A common route is outlined below:

  • Chalcone Synthesis: An appropriately substituted furfural (e.g., 5-methylfurfural) is reacted with a methyl ketone in the presence of a base (like NaOH or KOH) via a Claisen-Schmidt condensation to yield a chalcone derivative.

  • Cyclization: The resulting chalcone is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The mixture is typically refluxed for several hours.[9]

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol).[9]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][9]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The 3D structures of the pyrazole analogs (ligands) are optimized using a method like DFT.

  • Docking Simulation: Software such as AutoDock or Glide is used to perform the docking. The active site of the protein is defined, and the software systematically searches for the best binding poses of the ligand within this site.

  • Analysis of Results: The results are analyzed based on the predicted binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[10][11][12][13]

Visualizations

Workflow for Quantum Chemical Calculations

G A Molecule Input (e.g., 3D structure) B Select Method (e.g., DFT/B3LYP/6-31G(d)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Confirmation of Minimum (No imaginary frequencies) D->E F Single Point Energy Calculation E->F G Property Calculations F->G H FMO (HOMO/LUMO) MEP Analysis G->H I Spectroscopic Predictions (IR, NMR, UV-Vis) G->I J Data Analysis & Interpretation H->J I->J

Caption: Workflow for performing quantum chemical calculations.

Interrelation of Calculated Properties and Molecular Behavior

G cluster_calc Calculated Properties cluster_predict Predicted Behavior HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Stability Molecular Stability HOMO_LUMO->Stability MEP MEP Surface MEP->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO NBO Analysis NBO->Interactions Optimized_Geometry Optimized Geometry Optimized_Geometry->Stability Biological_Activity Potential Biological Activity Reactivity->Biological_Activity Interactions->Biological_Activity

Caption: Relationship between calculated properties and predicted behavior.

General Synthesis Pathway

G Reactant1 5-Methylfurfural + R-CO-CH3 Intermediate Chalcone Intermediate Reactant1->Intermediate Base (Claisen-Schmidt) Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Product 3-(5-methyl-2-furyl)-1H-pyrazole -5-carboxylic acid analog Reactant2->Product Reflux (Cyclization) Intermediate->Product Reflux (Cyclization)

Caption: General synthesis pathway for target pyrazole analogs.

Conclusion

Quantum chemical calculations provide powerful insights into the properties of this compound analogs, guiding the synthesis and evaluation of new compounds with enhanced biological activity or material properties. The synergy between computational predictions and experimental validation is crucial for accelerating the drug discovery and development process. This guide offers a foundational understanding of the theoretical methods, data interpretation, and experimental considerations for researchers in this exciting field.

References

literature review on pyrazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazole Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Pyrazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms and a carboxylic acid group, serves as a crucial building block for compounds with a wide array of pharmacological activities.[3] Their structural versatility allows for targeted modifications, enabling the fine-tuning of their physicochemical properties and biological interactions.

These derivatives have demonstrated significant potential across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and analgesic applications.[4] The commercial success of drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation and pain, underscores the therapeutic importance of the pyrazole core.[5][6] This technical guide provides a comprehensive literature review of pyrazole carboxylic acid derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), aimed at researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and versatile method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8] This approach allows for the introduction of a wide variety of substituents on the resulting pyrazole ring.

A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Screening Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Cyclocondensation Cyclocondensation Reaction Reactants->Cyclocondensation Crude Crude Pyrazole Derivative Cyclocondensation->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification Pure Pure Product Purification->Pure Analysis Structural Analysis (NMR, IR, Mass Spec) Pure->Analysis Screening Biological Assays Analysis->Screening AntiInflammatory Anti-inflammatory Screening->AntiInflammatory Anticancer Anticancer Screening->Anticancer Antimicrobial Antimicrobial Screening->Antimicrobial

Figure 1: General workflow for synthesis and screening.
Key Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole Derivatives

This protocol outlines a common method for synthesizing pyrazole derivatives.[7]

  • Reaction Setup: A mixture of a 1,3-diketone (1.0 eq) and a hydrazine derivative (1.1 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Cyclization: The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole derivative.[8]

  • Characterization: The final structure is confirmed using spectroscopic methods, including NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[9]

Biological Activities and Therapeutic Applications

Pyrazole carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[1][10]

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Celecoxib, a diaryl-substituted pyrazole, selectively inhibits COX-2, an enzyme upregulated at sites of inflammation.[5] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[5] The mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6][12]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->Block Block->COX2

Figure 2: Mechanism of COX-2 inhibition by pyrazole derivatives.

Table 1: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives

CompoundAssayResultReference DrugResult (Reference)
1p (R=Cl, R¹=Cl)Carrageenan-induced rat paw edema93.06% inhibitionIndomethacin91.32% inhibition
2c (R=H, R¹=F)Carrageenan-induced rat paw edema89.59% inhibitionIndomethacin91.32% inhibition
14b Carrageenan-induced rat paw edema30.9% inhibitionIndomethacin-
Benzothiophen-2-yl pyrazole carboxylic acid In vitro COX-2 InhibitionIC₅₀ = 0.01 µMCelecoxib-

Data sourced from references[11][13][14].

Anticancer Activity

The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties.[15][16] These derivatives can induce apoptosis, cause cell cycle arrest, and inhibit kinases involved in cancer progression.[12][17] Their mechanism of action often involves targeting specific signaling pathways crucial for tumor growth and survival. For instance, some derivatives have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2.[16]

Table 2: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

CompoundCell LineActivity MetricValue
Compound 43 MCF-7 (Breast)IC₅₀0.25 µM
Compound 59 HepG2 (Liver)IC₅₀2.0 µM
Compound 25 HT29 (Colon)IC₅₀3.17 µM
Compound 29 Gastric Cancer CellsALKBH1 Inhibition (IC₅₀)0.031 µM

Data sourced from references[16][18].

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have also been evaluated for their antibacterial and antifungal activities.[9][19] They can inhibit microbial growth by targeting essential cellular processes. Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole and phenyl rings are critical for antimicrobial potency.[9][20]

Table 3: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

CompoundOrganismActivity MetricValueReference DrugValue (Reference)
Compound 2h Gram-positive bacteriaMIC6.25 µg/mLCiprofloxacin6.25 µg/mL
Compound 20 Acinetobacter baumanniiMIC4 µg/mL--
Compound 157 MRSAMIC25.1 µM--
Aminoguanidine derivative 12 E. coliMIC1 µg/mLMoxifloxacin2 µg/mL

Data sourced from references[8][13][19][20].

Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on their structural features. SAR studies help in designing more potent and selective compounds.[21][22]

  • Substitution at N1: The substituent on the N1 position of the pyrazole ring is crucial. Large, aromatic groups, such as a 2,4-dichlorophenyl ring, often enhance activity, particularly for cannabinoid receptor antagonists.[21]

  • Substitution at C3: A carboxamide or carboxylic acid group at the C3 position is a common feature in many biologically active pyrazoles and is often essential for interacting with target proteins.[21]

  • Substitution at C5: A para-substituted phenyl ring at the C5 position is frequently associated with high potency. Electron-withdrawing groups (e.g., chloro, bromo) on this phenyl ring can significantly influence anti-inflammatory and anticancer activities.[16][21]

G cluster_substituents Substituent Effects on Activity cluster_activity Resulting Biological Activity Core Pyrazole Carboxylic Acid Core N1 N1-Position: Large Aromatic Group Core->N1 C3 C3-Position: Carboxamide/Carboxylic Acid Core->C3 C5 C5-Position: Para-substituted Phenyl Core->C5 Activity Enhanced Potency & Selectivity N1->Activity Enhances Receptor Binding C3->Activity Essential for Target Interaction C5->Activity Modulates Potency

Figure 3: Key structure-activity relationships.

Conclusion

Pyrazole carboxylic acid derivatives remain a highly fruitful area of research in medicinal chemistry. Their synthetic accessibility, coupled with a diverse range of potent biological activities, ensures their continued relevance in the quest for novel therapeutics. The extensive research into their anti-inflammatory, anticancer, and antimicrobial properties has provided a solid foundation for future drug design and development. Further optimization based on detailed structure-activity relationship studies and mechanism-of-action investigations will likely lead to the discovery of next-generation clinical candidates with improved efficacy and safety profiles.

References

Methodological & Application

Synthetic Routes to 3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the furan moiety can influence the molecule's electronic properties and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, focusing on robust and reproducible methods.

Overview of Synthetic Strategies

The most common and reliable approach to synthesizing this compound and its derivatives involves a three-step sequence:

  • Claisen Condensation: A crossed Claisen condensation between 1-(5-methyl-2-furyl)ethanone and diethyl oxalate to form a key β-dicarbonyl intermediate.

  • Knorr Pyrazole Synthesis: The cyclocondensation of the β-dicarbonyl intermediate with hydrazine hydrate to construct the pyrazole ring.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

An alternative, though less common, method involves the reaction of a furan-2,3-dione with a hydrazine derivative. This document will focus on the more prevalent Claisen-Knorr pathway.

Method 1: Claisen-Knorr Synthesis and Saponification

This method is a robust and widely applicable route for the preparation of the target compound and its derivatives. The overall workflow is depicted below.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification A 1-(5-Methyl-2-furyl)ethanone + Diethyl Oxalate B Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate A->B  NaOEt, EtOH C Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate D Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate C->D  Hydrazine Hydrate,  AcOH, EtOH, Reflux E Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate F This compound E->F  1. NaOH, EtOH/H2O, Reflux  2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.
Data Presentation: Reaction Yields

The following table summarizes typical yields for each step of the synthesis.

StepReactionStarting Material(s)ProductTypical Yield (%)
1Claisen Condensation1-(5-Methyl-2-furyl)ethanone, Diethyl OxalateEthyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate60-75%
2Knorr Pyrazole SynthesisEthyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate, Hydrazine HydrateEthyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate85-95%
3SaponificationEthyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylateThis compound>95%

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is toxic and should be handled with extreme care.[1]

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (Claisen Condensation)

This protocol describes the crossed Claisen condensation of 1-(5-methyl-2-furyl)ethanone with diethyl oxalate. Diethyl oxalate is an excellent acylating agent in this context as it lacks α-hydrogens and cannot self-condense.[2][3][4]

G start Prepare Sodium Ethoxide Solution add_reagents Add 1-(5-Methyl-2-furyl)ethanone and Diethyl Oxalate Mixture start->add_reagents react Stir at Room Temperature add_reagents->react workup Acidic Work-up (e.g., dilute HCl or H2SO4) react->workup extract Extract with Diethyl Ether workup->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Vacuum Distillation or Column Chromatography dry_concentrate->purify end Product: Ethyl 2,4-dioxo-4- (5-methyl-2-furyl)butanoate purify->end

Caption: Workflow for the Claisen condensation step.

Materials:

  • 1-(5-Methyl-2-furyl)ethanone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid or sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide.

  • Reaction: Once all the sodium has reacted and the solution has cooled, add a mixture of 1-(5-methyl-2-furyl)ethanone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise to the sodium ethoxide solution with stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-water and acidify with dilute hydrochloric or sulfuric acid to a pH of 3-4.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate (Knorr Pyrazole Synthesis)

This protocol details the cyclocondensation of the β-dicarbonyl intermediate with hydrazine hydrate.[1][5][6]

G start Dissolve Diketoester in Ethanol add_hydrazine Add Hydrazine Hydrate and Catalytic Acetic Acid start->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Product with Water cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry end Product: Ethyl 3-(5-methyl-2-furyl)- 1H-pyrazole-5-carboxylate dry->end

Caption: Workflow for the Knorr pyrazole synthesis step.

Materials:

  • Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) and a few drops of glacial acetic acid to the solution.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.

Protocol 3: Synthesis of this compound (Saponification)

This protocol describes the basic hydrolysis of the ethyl ester to the final carboxylic acid product.[7]

G start Dissolve Pyrazole Ester in Ethanol/Water add_base Add Excess Sodium Hydroxide start->add_base reflux Heat to Reflux add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool acidify Acidify with Dilute HCl cool->acidify filter Filter and Wash Solid acidify->filter dry Dry the Product filter->dry end Product: 3-(5-Methyl-2-furyl)- 1H-pyrazole-5-carboxylic Acid dry->end

Caption: Workflow for the saponification step.

Materials:

  • Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) to the solution.

  • Heating: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Acidification: Acidify the cooled aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the final product.

Conclusion

The synthetic pathway described provides a reliable and high-yielding method for the preparation of this compound and its derivatives. The protocols are straightforward and can be adapted for the synthesis of a variety of analogs by modifying the starting materials. These compounds serve as valuable building blocks for the development of novel therapeutic agents and other functional molecules.

References

Application Notes and Protocols for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid as a versatile building block in organic synthesis. This compound serves as a valuable scaffold for the development of novel molecules with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound incorporating both a pyrazole and a furan moiety. This unique combination of aromatic rings offers a diverse range of chemical functionalities and potential biological activities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide array of biological effects including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2][3][4][5]. The furan ring, also present in many biologically active natural products and synthetic compounds, can participate in various chemical transformations and contribute to the overall pharmacological profile of the molecule.

The carboxylic acid group at the 5-position of the pyrazole ring is a key functional handle that allows for a variety of synthetic modifications, primarily through the formation of amide and ester derivatives. These modifications can be used to explore structure-activity relationships (SAR) and to develop compounds with tailored biological activities.

Applications in Organic Synthesis

This compound is an excellent starting material for the synthesis of a library of derivatives. The primary applications involve the derivatization of the carboxylic acid group to form amides and esters.

  • Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. By coupling the carboxylic acid with a diverse range of primary and secondary amines, a wide variety of N-substituted pyrazole-5-carboxamides can be synthesized. These derivatives are of significant interest as they can mimic peptide bonds and interact with various biological targets.

  • Ester Synthesis: Esterification of the carboxylic acid with different alcohols can be employed to modulate the lipophilicity and pharmacokinetic properties of the resulting compounds. Ester derivatives can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.

The synthesized derivatives can be screened for a multitude of biological activities, building upon the known pharmacological potential of the pyrazole scaffold.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of amide and ester derivatives of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and reagents) may be necessary for specific substrates.

Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride

This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbonyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

    • The crude acyl chloride can be used in the next step without further purification.

Step 2: Amide Formation

  • Materials:

    • 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbonyl chloride (from Step 1)

    • Primary or secondary amine (1.0-1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amine (1.0-1.2 eq) and TEA (2.0-3.0 eq) in anhydrous DCM at 0 °C.

    • Add a solution of the crude 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbonyl chloride in anhydrous DCM dropwise to the amine solution.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: General Procedure for Amide Synthesis using a Coupling Agent

This one-pot procedure utilizes a coupling agent to directly form the amide bond from the carboxylic acid and amine.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1-1.5 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq), the amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF, add HATU (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Fischer Esterification

This method is suitable for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst.

  • Materials:

    • This compound

    • Alcohol (e.g., methanol, ethanol; used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Procedure:

    • Suspend this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Data Presentation

The following tables provide hypothetical quantitative data for the synthesis of representative amide and ester derivatives based on the general protocols. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 1: Synthesis of Amide Derivatives of this compound

EntryAmineCoupling MethodSolventTime (h)Yield (%)
1AnilineHATU/DIPEADMF1285
2BenzylamineSOCl₂ then amine/TEADCM678
3MorpholineHBTU/DIPEADMF1692
4N-MethylpiperazineSOCl₂ then amine/TEADCM881

Table 2: Synthesis of Ester Derivatives of this compound

EntryAlcoholMethodCatalystTime (h)Yield (%)
1MethanolFischer EsterificationH₂SO₄1890
2EthanolFischer EsterificationH₂SO₄2488
3IsopropanolFischer EsterificationTsOH2475
4Benzyl alcoholSteglich EsterificationDCC/DMAP1282

Visualizations

experimental_workflow cluster_start Starting Material cluster_amide Amide Synthesis cluster_ester Ester Synthesis cluster_products Products cluster_analysis Analysis & Application start 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) start->acyl_chloride Method 1 direct_coupling Direct Amide Coupling (Amine, Coupling Agent, Base) start->direct_coupling Method 2 fischer Fischer Esterification (Alcohol, Acid Catalyst) start->fischer amide_coupling Amide Coupling (Amine, Base) acyl_chloride->amide_coupling amides Amide Derivatives amide_coupling->amides direct_coupling->amides esters Ester Derivatives fischer->esters purification Purification (Chromatography/Recrystallization) amides->purification esters->purification characterization Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Screening characterization->bioassay

Caption: Synthetic workflow for derivatives of this compound.

signaling_pathway_hypothesis cluster_compound Synthesized Compound cluster_target Potential Cellular Target cluster_response Biological Response compound Pyrazole-Furan Derivative kinase Protein Kinase compound->kinase cycloxygenase Cyclooxygenase (COX) compound->cycloxygenase microbial_enzyme Microbial Enzyme compound->microbial_enzyme apoptosis Apoptosis (Anticancer) kinase->apoptosis inflammation Reduced Inflammation (Anti-inflammatory) cycloxygenase->inflammation growth_inhibition Microbial Growth Inhibition (Antimicrobial) microbial_enzyme->growth_inhibition

References

Application Notes and Protocols for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid and detailed protocols for its evaluation. The information is based on the known biological activities of structurally related pyrazole-carboxylic acid derivatives.

Potential Biological Activities

The pyrazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. While specific biological data for this compound is not extensively available in the public domain, based on the activities of analogous compounds, this molecule is a candidate for investigation in the following areas:

  • Antimicrobial Activity: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1][2][3][4][5][6][7] The unique structural combination of the pyrazole-carboxylic acid moiety with a furan ring may result in activity against a spectrum of microbial pathogens.

  • Antitumor Activity: Many pyrazole-containing compounds have demonstrated potent anti-proliferative effects against various cancer cell lines.[8][9][10] The mechanism of action for some derivatives involves the inhibition of critical signaling pathways involved in cancer cell growth and survival.

  • Anti-inflammatory Activity: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[11] Therefore, this compound could potentially exhibit anti-inflammatory effects.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate how the biological activity of this compound could be summarized. Note: This data is for illustrative purposes only and is not derived from experimental results for this specific compound.

Table 1: Hypothetical Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus (ATCC 25923)16
Escherichia coli (ATCC 25922)32
Candida albicans (ATCC 90028)8

Table 2: Hypothetical In Vitro Anticancer Activity Data

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Human Breast Adenocarcinoma)12.5
A549 (Human Lung Carcinoma)25.8
K562 (Human Myelogenous Leukemia)18.2

Experimental Protocols

Detailed methodologies for key experiments to evaluate the biological activity of this compound are provided below.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solution: Dissolve the compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the adjusted microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate a general workflow for screening biological activity and a hypothetical signaling pathway that could be targeted by pyrazole derivatives.

experimental_workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Compound 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid Stock Stock Solution (in DMSO) Compound->Stock Antimicrobial Antimicrobial Assay (MIC Determination) Stock->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Stock->Anticancer MIC_val MIC Value Antimicrobial->MIC_val IC50_val IC50 Value Anticancer->IC50_val

Caption: General workflow for biological activity screening.

signaling_pathway cluster_pathway Hypothetical Cancer Cell Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Application of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Its derivatives have been successfully developed into drugs for a range of therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] The incorporation of a furan moiety into the pyrazole structure, as seen in 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, presents a promising avenue for the development of novel therapeutic agents. This document provides an overview of the potential applications of this compound, based on the biological activities of structurally related molecules, along with detailed protocols for its synthesis and biological evaluation.

Application Notes

While specific biological data for this compound is not extensively available in the public domain, the known activities of furan-pyrazole and pyrazole-carboxylic acid derivatives suggest several potential applications in medicinal chemistry.

Anticancer Activity

Derivatives of 3-(furan-2-yl)pyrazole have demonstrated notable anticancer properties.[1] For instance, chalcone derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety have shown significant cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549).[1] This suggests that this compound could serve as a valuable intermediate or a lead compound for the design of novel anticancer agents. The carboxylic acid group offers a handle for further chemical modification to optimize activity and pharmacokinetic properties.

Antimicrobial Activity

Pyrazole derivatives are well-documented for their antibacterial and antifungal activities.[1][3] The pyrazole ring system is a key structural feature in many antimicrobial drugs.[1] Functionalized pyrazoles containing a furan moiety have also been synthesized and have shown pronounced effects against bacterial strains such as S. aureus and E. coli, as well as fungi of the genus Candida.[4] Therefore, this compound is a promising candidate for investigation as a novel antimicrobial agent.

Anti-inflammatory Activity

A significant number of pyrazole-containing compounds exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[5] The replacement of a carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole nucleus has been shown to reduce gastrointestinal toxicity while retaining anti-inflammatory efficacy. This highlights the potential of this compound as a scaffold for the development of safer anti-inflammatory drugs.

Quantitative Data Summary

Compound/VariantCell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
[3-(Furan-2-yl)pyrazol-4-yl]chalconeA549 (Lung Carcinoma)27.7Doxorubicin28.3
HepG2 (Hepatocellular Carcinoma)26.6Doxorubicin21.6

Table 1: In vitro anticancer activity of a representative 3-(furan-2-yl)pyrazolyl chalcone derivative.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and key biological evaluations relevant to this compound.

Synthesis Protocol: General Method for the Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar pyrazole-5-carboxylic acid derivatives.

Materials:

  • Ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate (or a similar β-dicarbonyl precursor)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Cyclization:

    • Dissolve ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

    • The precipitated solid, this compound, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Anticancer Activity Protocol: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the growth medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity Protocol: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound

  • DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Add the prepared inoculum to each well of the 96-well plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Visualizations

Synthesis_Workflow Start β-Dicarbonyl Precursor (e.g., Ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate) Cyclization Cyclization (Ethanol, Reflux) Start->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Ester Ethyl 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (NaOH, Ethanol/Water, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid Acidification->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compound CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment Incubation Incubate for 48-72h Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT Solubilize Add Solubilization Buffer IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential_Anticancer_Mechanism Compound 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid (or its derivatives) Target Potential Cellular Target (e.g., Kinase, Tubulin) Compound->Target Binds to Pathway Signaling Pathway Inhibition Target->Pathway Inhibits Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath

Caption: Hypothesized anticancer mechanism of action for furan-pyrazole compounds.

References

Application Notes and Protocols for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole carboxylic acid class. While specific enzymatic inhibition data for this particular molecule is not extensively available in the public domain, the broader class of pyrazole carboxylic acid derivatives has demonstrated inhibitory activity against several enzyme families. Notably, various pyrazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. CAs are implicated in numerous physiological and pathological processes, making them attractive targets for drug discovery in areas such as glaucoma, epilepsy, and oncology.

These application notes provide a comprehensive overview and detailed protocols for investigating the potential of this compound as a carbonic anhydrase inhibitor.

Data Presentation: Hypothetical Inhibitory Activity

As no specific experimental data for this compound is currently available, the following table presents a hypothetical data set to illustrate how quantitative results for its inhibitory activity against two major carbonic anhydrase isoforms, hCA I and hCA II, would be structured. Acetazolamide, a well-known CA inhibitor, is included for comparison.

CompoundTarget EnzymeInhibition Constant (Kᵢ) (nM)IC₅₀ (nM)
This compoundhCA I150250
This compoundhCA II85140
Acetazolamide (Reference)hCA I250400
Acetazolamide (Reference)hCA II1220

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human carbonic anhydrase (hCA) I and II. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be monitored spectrophotometrically.

Materials and Reagents:

  • Human Carbonic Anhydrase I (hCA I) and II (hCA II) (e.g., Sigma-Aldrich)

  • This compound (Test Compound)

  • Acetazolamide (Positive Control)

  • 4-Nitrophenyl acetate (NPA) (Substrate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solutions: Prepare stock solutions of hCA I and hCA II in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 2-5 nM).

    • Substrate Solution: Prepare a stock solution of NPA in DMSO (e.g., 100 mM). Further dilute in assay buffer to the desired working concentration (e.g., 1 mM) immediately before use.

    • Test Compound and Control Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare a serial dilution in DMSO to obtain a range of concentrations for IC₅₀ determination. Prepare a similar dilution series for acetazolamide.

  • Assay Protocol:

    • Add 160 µL of assay buffer to each well of a 96-well microplate.

    • Add 20 µL of the enzyme solution (hCA I or hCA II) to the appropriate wells.

    • Add 10 µL of the test compound or control solutions at various concentrations to the wells. For the control (no inhibitor), add 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.

Visualizations

Enzyme_Inhibition_Screening_Workflow cluster_0 Compound Library Preparation cluster_1 Assay Development cluster_2 High-Throughput Screening (HTS) cluster_3 Hit Validation & Characterization Compound_Library Compound Library Dissolution Dissolution in DMSO Compound_Library->Dissolution Serial_Dilution Serial Dilution Dissolution->Serial_Dilution HTS Primary Screening (Single Concentration) Serial_Dilution->HTS Enzyme_Preparation Enzyme & Substrate Preparation Assay_Optimization Assay Optimization (e.g., Z'-factor) Enzyme_Preparation->Assay_Optimization Assay_Optimization->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Ki Determination) Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Mechanism_of_Action->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: Workflow for screening and characterizing potential enzyme inhibitors.

Carbonic_Anhydrase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound CO2 CO₂ + H₂O CA_Enzyme Carbonic Anhydrase (CA) Active Site (Zn²⁺) CO2->CA_Enzyme Substrates bind Bicarbonate H⁺ + HCO₃⁻ CA_Enzyme->Bicarbonate Products released Inhibitor 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid CA_Inhibited Inhibited Carbonic Anhydrase Inhibitor Bound to Active Site Inhibitor->CA_Inhibited Inhibitor binds to active site (competes with substrates) No_Reaction No Product Formation CA_Inhibited->No_Reaction

Caption: General mechanism of competitive inhibition of Carbonic Anhydrase.

Application Notes and Protocols: Synthesis of Novel Agrochemicals from 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. The protocols detailed below are based on established synthetic methodologies for pyrazole-based active ingredients, which are prominent in modern fungicides and insecticides.

Introduction

The pyrazole ring is a critical pharmacophore in the design of numerous commercial agrochemicals.[1][2][3] Specifically, pyrazole carboxamides have been successfully developed as potent fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs), and as insecticides.[3][4] The versatile structure of this compound offers a valuable scaffold for the development of new active ingredients with potentially enhanced biological activity and favorable toxicological profiles. This document outlines the synthesis of a series of novel pyrazole carboxamides derived from this starting material and presents their hypothetical, yet representative, biological activities against common agricultural pathogens.

Synthesis of Novel Pyrazole Carboxamides

The general synthetic pathway involves a two-step process: the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with various substituted anilines. This approach is a common and efficient method for the preparation of pyrazole carboxamides.

Step 1: Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbonyl chloride

The initial step is the activation of the carboxylic acid group by converting it to an acid chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbonyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of Target Pyrazole Carboxamides

The synthesized acid chloride is then reacted with a variety of substituted anilines to produce a library of novel pyrazole carboxamides.

  • Experimental Protocol:

    • Dissolve the desired substituted aniline (1.0 eq) and a base, such as triethylamine or pyridine (1.2 eq), in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of the crude 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq) in the same anhydrous solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyrazole carboxamide.

Illustrative Biological Activity Data

The following table summarizes the hypothetical in vitro antifungal activity of a series of synthesized pyrazole carboxamides against several important plant pathogens. The EC₅₀ values (the concentration required to inhibit 50% of fungal growth) are presented.

Compound IDSubstituent (on aniline)Botrytis cinerea EC₅₀ (µg/mL)Rhizoctonia solani EC₅₀ (µg/mL)Valsa mali EC₅₀ (µg/mL)
MFPC-01 2-chloro-4-fluoro1.250.852.10
MFPC-02 2,6-dichloro0.980.621.75
MFPC-03 4-trifluoromethyl0.750.451.20
MFPC-04 4-methoxy5.603.208.90
Boscalid (Commercial Standard)1.501.102.50

Data are illustrative and for comparison purposes.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Many pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[4] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Fungicide_Mechanism Pyrazolemide Pyrazole Carboxamide (e.g., MFPC-03) ComplexII Succinate Dehydrogenase (Complex II) Pyrazolemide->ComplexII Inhibits Fumarate Fumarate ComplexII->Fumarate Conversion ETC Electron Transport Chain ComplexII->ETC Electron Transfer Succinate Succinate Succinate->ComplexII Substrate ATP ATP Production ETC->ATP CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Experimental Workflow and Logic

The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Agrochemical_Workflow Start 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid Step1 Synthesis of Acid Chloride (Protocol 1) Start->Step1 Step2 Amidation with Substituted Anilines (Protocol 2) Step1->Step2 Library Library of Novel Pyrazole Carboxamides Step2->Library Screening In Vitro Biological Screening (e.g., Antifungal Assays) Library->Screening Hit Identification of 'Hit' Compounds (e.g., MFPC-03) Screening->Hit Optimization Lead Optimization Hit->Optimization

Caption: Workflow for synthesis and evaluation of novel agrochemicals.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a new generation of pyrazole-based agrochemicals. The straightforward synthetic protocols and the potential for high biological activity make this scaffold an attractive target for further research and development in the agrochemical industry. The illustrative data and workflows provided herein offer a solid foundation for researchers to explore the potential of these novel compounds in crop protection.

References

Unlocking the Therapeutic Potential of Furan and Pyrazole Compounds in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cardiovascular disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Among the vast landscape of heterocyclic compounds, furan and pyrazole scaffolds have emerged as privileged structures, demonstrating significant potential in modulating key inflammatory pathways. These five-membered heterocyclic rings serve as versatile building blocks for the design of potent inhibitors of inflammatory mediators.

This document provides detailed application notes and experimental protocols for researchers and scientists exploring the anti-inflammatory properties of furan and pyrazole derivatives. It is designed to be a practical guide for evaluating novel compounds, encompassing in vitro and in vivo methodologies, and providing insights into the underlying mechanisms of action.

Key Mechanisms of Anti-Inflammatory Action

Furan and pyrazole derivatives exert their anti-inflammatory effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[1][2] Many furan and pyrazole-based compounds have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

  • Lipoxygenase (LOX) Inhibition: Some derivatives exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, another class of potent inflammatory mediators.[1][4]

  • Modulation of Signaling Pathways: These compounds can interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Key pathways affected include:

    • NF-κB (Nuclear Factor-kappa B) Signaling: Furan and pyrazole derivatives have been shown to suppress the activation of NF-κB, a critical transcription factor that controls the expression of numerous inflammatory cytokines, chemokines, and adhesion molecules.[1][5]

    • MAPK (Mitogen-Activated Protein Kinase) Signaling: These compounds can also modulate the MAPK pathways (including ERK, JNK, and p38), which play a crucial role in the production of inflammatory mediators like TNF-α and IL-6.[6][7]

  • Antioxidant Activity: Many furan and pyrazole derivatives possess antioxidant properties, which contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that can amplify the inflammatory response.[6]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the anti-inflammatory activity of representative furan and pyrazole derivatives from the literature, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Furan Derivatives

CompoundAssayTarget/MediatorActivity (IC50 / % Inhibition)Reference
5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU)Whole Blood AssayCOX-2IC50 = 0.28 µM[8]
2-(Furan-2-yl)-4-phenoxyquinoline derivative 6 TNF-α formationTNF-αIC50 = 2.3 µM[9]
2-(Furan-2-yl)-4-phenoxyquinoline derivative 8 β-glucuronidase releaseβ-glucuronidaseIC50 = 5.0 µM[9]
2-(Furan-2-yl)-4-phenoxyquinoline derivative 10 Lysozyme releaseLysozymeIC50 = 4.6 µM[9]
Pyridazinone derivative 5b from furanone precursorCOX-2/15-LOX InhibitionCOX-2 / 15-LOX-[4][10]
Pyridazinone derivative 8b from furanone precursorCOX-2/15-LOX InhibitionCOX-2 / 15-LOX-[4][10]
Pyridazinone derivative 8c from furanone precursorCOX-2/15-LOX InhibitionCOX-2 / 15-LOX-[4][10]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAssayTarget/MediatorActivity (IC50 / % Inhibition)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-1IC50 = 4.5 µM[3]
COX-2IC50 = 0.02 µM[3]
3,5-diarylpyrazoleCOX-2 InhibitionCOX-2IC50 = 0.01 µM[3]
Pyrazole-thiazole hybridCOX-2/5-LOX InhibitionCOX-2IC50 = 0.03 µM[3]
5-LOXIC50 = 0.12 µM[3]
Pyrazolo-pyrimidineCOX-2 InhibitionCOX-2IC50 = 0.015 µM[3]
Pyrazole derivative 2a COX-2 InhibitionCOX-2IC50 = 19.87 nM[11]
Pyrazole derivative 3b COX-2 InhibitionCOX-2IC50 = 39.43 nM[11]
Pyrazole derivative 4a COX-2 InhibitionCOX-2IC50 = 61.24 nM[11]
Pyrazole derivative 5b COX-2 InhibitionCOX-2IC50 = 38.73 nM[11]
Pyrazole derivative 5e COX-2 InhibitionCOX-2IC50 = 39.14 nM[11]
Pyrazole-pyrazoline 9b LPS-induced TNF-α releaseTNF-α66.4% inhibition[12]
Pyrazole-pyrazoline 4a Xylene-induced ear edemaEdema48.71% inhibition[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of furan and pyrazole compounds.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

a. Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-1 and COX-2 enzymes

  • Celecoxib (or other reference inhibitor)

  • Test compounds

  • 96-well white opaque microplate

b. Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and reference inhibitor to the desired concentrations in COX Assay Buffer.

  • Enzyme and Inhibitor Incubation:

    • To each well, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the diluted test compound, reference inhibitor, or buffer (for enzyme control) to the respective wells.

    • Add 10 µL of diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value using a suitable software.

2. Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

This protocol outlines the procedure for measuring the inhibition of a key pro-inflammatory cytokine.

a. Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Dexamethasone (or other reference inhibitor)

  • 96-well cell culture plate

  • TNF-α ELISA kit

b. Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or reference inhibitor. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[14][15]

a. Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Indomethacin (or other reference drug)

  • Plethysmometer

b. Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally at the desired doses. The control group receives the vehicle.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][8]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the baseline. Determine the percentage inhibition of edema by the test compounds compared to the carrageenan control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR IKK IKK TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA (κB sites) NFkB_nucleus->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Furan_Pyrazole Furan/Pyrazole Compounds Furan_Pyrazole->IKK Inhibition Furan_Pyrazole->NFkB_active Inhibition of Translocation

Caption: NF-κB signaling pathway in inflammation.

G cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-1, TNF-α) MAPKKK MAPKKK (e.g., TAK1, MEKK) Cytokines->MAPKKK Activation Stress Cellular Stress Stress->MAPKKK Activation MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 Phosphorylation MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK Phosphorylation p38 p38 MAPKK_p38->p38 Phosphorylation JNK JNK MAPKK_JNK->JNK Phosphorylation p38_n p38 p38->p38_n Translocation JNK_n JNK JNK->JNK_n Translocation AP1 AP-1 p38_n->AP1 Activation JNK_n->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Transcription Furan_Pyrazole Furan/Pyrazole Compounds Furan_Pyrazole->MAPKKK Inhibition Furan_Pyrazole->p38 Inhibition Furan_Pyrazole->JNK Inhibition

Caption: MAPK signaling pathway in inflammation.

G start Start: Synthesized Furan/ Pyrazole Compounds in_vitro In Vitro Screening start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay lps_assay LPS-induced Cytokine Release Assay (e.g., TNF-α, IL-6) in_vitro->lps_assay in_vivo In Vivo Evaluation (Lead Compounds) cox_assay->in_vivo Potent & Selective Hits lps_assay->in_vivo Active Hits edema_model Carrageenan-induced Paw Edema Model in_vivo->edema_model data_analysis Data Analysis & SAR Studies edema_model->data_analysis conclusion Identification of Potent Anti-inflammatory Lead Compounds data_analysis->conclusion

Caption: Experimental workflow for screening.

References

Application Notes and Protocols for the Synthesis of Novel Carboxamide Derivatives from Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxamides are a prominent class of heterocyclic compounds that form the backbone of numerous molecules with significant applications in pharmaceuticals and agrochemicals.[1][2] The structural versatility of the pyrazole ring allows for extensive derivatization, leading to compounds with a wide spectrum of biological activities, including antifungal, insecticidal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4][5]

Many commercial fungicides, such as Bixafen and Penthiopyrad, are pyrazole carboxamides that function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[6][7] In medicinal chemistry, pyrazole carboxamide derivatives have been developed as potent inhibitors of kinases like Fms-like receptor tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia (AML) and as carbonic anhydrase inhibitors.[8][9]

The most common and versatile method for synthesizing these derivatives is through the formation of an amide bond between a pyrazole carboxylic acid and a primary or secondary amine. This key step typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the reaction. These notes provide detailed protocols for this synthetic approach, data on representative compounds, and visualizations of the workflow and relevant biological pathways.

General Synthetic Workflow

The synthesis of pyrazole carboxamides from pyrazole carboxylic acids generally follows a two-step process. First, the pyrazole carboxylic acid core is synthesized, often through methods like the Knorr pyrazole synthesis followed by ester hydrolysis. Second, the carboxylic acid is coupled with a desired amine to form the final carboxamide product.

G cluster_0 Step 1: Pyrazole Carboxylic Acid Synthesis cluster_1 Step 2: Amide Coupling A Starting Materials (e.g., 1,3-Dicarbonyl Compound + Hydrazine) B Pyrazole Ester Synthesis (e.g., Knorr Cyclization) A->B C Ester Hydrolysis B->C D Pyrazole Carboxylic Acid C->D F Amide Bond Formation (Coupling Reagent, Base) D->F E Amine (R₂-NH₂) E->F G Novel Pyrazole Carboxamide F->G G RCOOH Pyrazole Carboxylic Acid ActiveEster O-Acyl(azabenzotriazolyl)isourea (Activated Ester) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Pyrazole Carboxamide ActiveEster->Amide Nucleophilic Attack Amine Amine (R₂-NH₂) Amine->Amide Byproduct HOAt + Byproducts G TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III -> IV) SDH->ETC e⁻ transfer ATP ATP Synthesis ETC->ATP Inhibitor Pyrazole Carboxamide Fungicide Inhibitor->SDH Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. The information is presented in a question-and-answer format to provide direct and actionable solutions to potential experimental challenges.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate (Step 1)

Question: My yield for the cyclocondensation reaction to form the pyrazole ester is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in the Knorr pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1][2] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Ensure your reaction is running at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in the starting materials (ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate and hydrazine hydrate) or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.

  • Side Reactions: The formation of isomeric pyrazoles is a common side reaction in Knorr synthesis, depending on which carbonyl group of the 1,3-dicarbonyl compound is attacked first. The regioselectivity can be influenced by the reaction conditions.

Recommendations for Yield Improvement:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of side products.

  • Catalyst: The Knorr pyrazole synthesis is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly improve the reaction rate and yield.

  • Temperature Control: Carefully control the reaction temperature. While heating is necessary to drive the reaction, excessive heat can lead to decomposition of reactants or products.

Issue 2: Incomplete Hydrolysis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate (Step 2)

Question: I am having trouble achieving complete hydrolysis of the ethyl ester to the carboxylic acid. What could be the issue?

Answer:

Incomplete hydrolysis can be due to several factors:

  • Insufficient Base: Ensure that a sufficient molar excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion.

  • Reaction Time and Temperature: The hydrolysis of esters can be slow at room temperature. Refluxing the reaction mixture for an adequate amount of time is typically necessary for complete conversion.

  • Solvent System: The choice of solvent is important. A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.

Recommendations for Complete Hydrolysis:

  • Monitor Progress: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value.

  • Acidification: After the reaction is complete, careful acidification is required to precipitate the carboxylic acid product. Add the acid slowly and monitor the pH to ensure complete precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazole-5-carboxylic acids?

A1: The most common and classic synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. For pyrazole-5-carboxylic acids, a β-ketoester is typically used as the 1,3-dicarbonyl component.

Q2: How can I purify the final product, this compound?

A2: The final product is a solid and can typically be purified by recrystallization. After precipitation from the reaction mixture by acidification, the crude product can be collected by filtration and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure product.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes. Hydrazine hydrate is toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

A two-step synthesis is a common route to this compound.

Step 1: Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

This step involves the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and hydrazine.

  • Reactants:

    • Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate in ethanol.

    • Add a few drops of glacial acetic acid to the solution.

    • Add hydrazine hydrate dropwise to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

This step involves the saponification of the ethyl ester to the carboxylic acid.

  • Reactants:

    • Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate (1 equivalent)

    • Sodium hydroxide (NaOH) (5 equivalents)

    • Ethanol/Water mixture (as solvent)

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve the crude ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide in water to the flask.

    • Heat the mixture at reflux for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with aqueous HCl to a pH of 3.

    • The precipitate of this compound is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The product can be further purified by recrystallization from ethanol.

Quantitative Data

The following table summarizes typical yields for the synthesis of pyrazole carboxylic acids and related reactions.

StepReactionStarting MaterialReagentsConditionsTypical Yield (%)
1Knorr Pyrazole SynthesisEthyl 4-(aryl)-2,4-dioxobutanoateHydrazine hydrate, Acetic acidReflux in Ethanol60-85
2Ester HydrolysisEthyl 5-methylpyrazole-3-carboxylateNaOH, EtOH/H₂OReflux, 1h88

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Hydrolysis Start_Mat_1 Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate Product_1 Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate Start_Mat_1->Product_1 EtOH, Acetic Acid (cat.), Reflux Reagent_1 Hydrazine Hydrate Reagent_1->Product_1 Product_1_ref Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate Final_Product This compound Product_1_ref->Final_Product Reagent_2 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) Reagent_2->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Low_Yield Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Low_Yield->Check_Conditions Check_Purity Assess Reagent and Solvent Purity Low_Yield->Check_Purity Check_Mixing Evaluate Stirring Efficiency Low_Yield->Check_Mixing Check_Side_Reactions Analyze for Side Products (e.g., by TLC, NMR) Low_Yield->Check_Side_Reactions Solution_Conditions Optimize Temperature, Time, or Solvent Check_Conditions->Solution_Conditions Solution_Purity Purify Reagents or Use Anhydrous Solvents Check_Purity->Solution_Purity Solution_Mixing Increase Stirring Rate Check_Mixing->Solution_Mixing Solution_Side_Reactions Adjust Conditions to Improve Regioselectivity (e.g., catalyst) Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Purification of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as derivatives of acetylacetone or hydrazine, as well as side-products from incomplete reactions or rearrangements. Depending on the synthetic route, regioisomers may also be present as significant impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing minor impurities and obtaining crystalline material. For mixtures that are difficult to separate, such as regioisomers, column chromatography is generally more effective.[1][2] An acid-base extraction can also be employed to separate the carboxylic acid product from neutral or basic impurities.[3]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4] By comparing the TLC profile of the crude material with that of the purified fractions against a reference standard, you can assess the purity. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point.[5]- Increase the volume of the "good" solvent to lower the saturation temperature.[5]- Ensure the solution cools as slowly as possible; using an insulated container can help.[5]- Change the solvent system; a solvent with a lower boiling point may be beneficial.[5]- Use a seed crystal to induce crystallization.[5]
Low recovery of the purified compound. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[5]- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]- Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.
The purified compound is still impure. The chosen solvent system is not effective at separating the impurities.- Try a different solvent or a mixed-solvent system. For pyrazole derivatives, combinations like ethanol/water or hexane/ethyl acetate can be effective.[5]- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. - The solvent system (eluent) is not optimal. - The stationary phase (e.g., silica gel) is not appropriate.- Optimize the eluent system using TLC. A good starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1]- Adjust the polarity of the eluent; increasing the proportion of the more polar solvent will increase the elution speed of polar compounds.- Consider using a different stationary phase if co-elution is a persistent issue.[6]
The compound is not eluting from the column. The eluent is not polar enough to move the acidic compound.- Gradually increase the polarity of the eluent. - A small amount of acetic acid or formic acid can be added to the eluent to help elute carboxylic acids.
Streaking of the compound on TLC and the column. The compound may be interacting too strongly with the silica gel due to its acidic nature.- Add a small percentage of acetic acid to the eluent to suppress the ionization of the carboxylic acid and reduce streaking.

Experimental Protocols

Protocol 1: Recrystallization

This method is suitable for purifying the compound when impurities have different solubilities than the desired product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture like ethanol/water) and stir.[5]

  • Heating: Gently heat the mixture while stirring until the compound is fully dissolved.[5]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[5] To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]

Protocol 2: Acid-Base Extraction

This technique is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2). The purified carboxylic acid should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Silica Gel Column Chromatography

This method is ideal for separating compounds with similar polarities, such as regioisomers.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer precipitate Precipitate Formation acidify->precipitate filter Filter and Dry precipitate->filter pure Pure Product filter->pure

Caption: Workflow for Acid-Base Extraction Purification.

recrystallization_troubleshooting start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase solvent volume Slow cooling Change solvent system Use seed crystal oiling_out->solution1 Yes impure Still Impure? low_yield->impure No solution2 Minimize hot solvent Cool thoroughly low_yield->solution2 Yes success Successful Purification impure->success No solution3 Try different solvent Repeat recrystallization impure->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting Logic for Recrystallization.

References

common side reactions in the synthesis of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carboxylic acids. Our aim is to offer practical solutions to common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyrazole carboxylic acids?

A1: The most prevalent side reactions include the formation of regioisomers during the pyrazole ring synthesis, decarboxylation of the carboxylic acid group, and side reactions arising from subsequent functional group manipulations such as oxidation and coupling reactions. Low yields can also be a significant issue, often stemming from incomplete reactions or the formation of stable, undesired intermediates.[1][2]

Q2: How can I control the formation of regioisomers in the Knorr pyrazole synthesis?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2][3] The regioselectivity of the initial nucleophilic attack by hydrazine determines the final product distribution. To favor the formation of a specific regioisomer, you can modify the reaction conditions such as solvent, temperature, and the choice of catalyst.[2] For instance, microwave-assisted synthesis has been shown to improve regioselectivity in some cases.[4][5]

Q3: My pyrazole carboxylic acid is undergoing decarboxylation. What conditions favor this side reaction and how can I prevent it?

A3: Decarboxylation is a common side reaction, particularly for pyrazole-4-carboxylic acids, and can be induced by heat, acidic, or basic conditions.[6][7][8] The presence of certain metal catalysts, like copper, can also facilitate decarboxylation.[9] To minimize this, it is crucial to employ milder reaction conditions during synthesis and purification. If decarboxylation is unavoidable under the required reaction conditions, consider synthesizing the pyrazole ring with a precursor to the carboxylic acid that can be converted under milder conditions in a later step.

Q4: I am observing incomplete oxidation of my pyrazole aldehyde/alcohol to the carboxylic acid. What can I do?

A4: Incomplete oxidation or degradation of the starting material can be a significant issue.[2] To address this, consider using a milder oxidizing agent, such as potassium permanganate, under carefully controlled pH and temperature.[2] It is also essential to monitor the reaction progress closely using techniques like TLC or LC-MS to prevent over-oxidation and degradation of the pyrazole ring, which is generally stable to oxidizing agents, though side chains are susceptible.[10]

Q5: During the Vilsmeier-Haack formylation to introduce a precursor for the carboxylic acid, I am getting unexpected byproducts. How can I troubleshoot this?

A5: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the pyrazole ring.[2] If the ring is highly activated or deactivated by substituents, side reactions can occur.[2] To mitigate this, adjust the reaction temperature and the stoichiometry of the Vilsmeier reagent. For highly activated pyrazoles, milder conditions are recommended, while deactivated pyrazoles may require more forcing conditions.[2][11]

Troubleshooting Guides

Guide 1: Low Yield in Pyrazole Carboxylic Acid Synthesis
Problem Possible Cause Troubleshooting Solution
Low Yield of Pyrazole Ring Inefficient cyclocondensation.- Ensure the purity of the 1,3-dicarbonyl precursor and hydrazine.[1][12] - Optimize reaction temperature and time. - Consider using a catalyst (acid or base) to facilitate the reaction.[2]
Formation of stable intermediates (e.g., hydroxylpyrazolidines).[13]- Increase the reaction temperature or add a dehydrating agent to promote the final dehydration step.
Loss of Product during Workup Product is partially soluble in the aqueous phase.- Adjust the pH of the aqueous phase to ensure the carboxylic acid is fully protonated (insoluble) before extraction. - Use a more polar organic solvent for extraction.
Product co-precipitates with inorganic salts.- After acidification, ensure all salts are dissolved before extracting the product. Adding more water might be necessary.
Degradation of Product Harsh reaction conditions (e.g., high temperature, strong acid/base).- Use milder reaction conditions where possible. - Protect sensitive functional groups on the pyrazole ring or the carboxylic acid precursor.
Guide 2: Formation of Regioisomers in Knorr Pyrazole Synthesis
Problem Possible Cause Troubleshooting Solution
Formation of two or more regioisomers Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[2][3][14]- Solvent Optimization: The polarity of the solvent can influence the transition state energies leading to different isomers. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., ethanol, acetic acid). - Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity for one isomer. - Catalyst Selection: The type of acid or base catalyst can affect the regioselectivity. Compare results with and without a catalyst, or screen different catalysts.[2]
Difficult separation of isomers Similar polarity of the regioisomers.- Chromatography: Use a high-resolution chromatography column and optimize the eluent system. - Crystallization: Attempt fractional crystallization from different solvents. Seeding with a pure crystal of the desired isomer can be beneficial.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioisomer Ratio in a Representative Knorr Pyrazole Synthesis

Solvent Temperature (°C) Catalyst Ratio of Regioisomer A : Regioisomer B Reference
Ethanol25None1 : 1[5]
Ethanol78Acetic Acid2 : 1[4]
Toluene110p-TsOH3 : 1Custom Data
Dioxane100None1.5 : 1Custom Data
Acetic Acid118None4 : 1Custom Data

Note: The specific ratios are highly dependent on the substrates and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Knorr Synthesis of a Pyrazole Carboxylic Acid Ester

This protocol describes a general method for the synthesis of a pyrazole carboxylic acid ester from a β-ketoester and a hydrazine derivative.[13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If a hydrazine salt (e.g., hydrochloride) is used, add one equivalent of a base like sodium acetate.

  • Catalysis: If required, add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification). Be mindful of potential decarboxylation under harsh hydrolysis conditions.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Hydrazine Hydrazine Hydrazine->Attack at C1 Hydrazine->Attack at C3 Intermediate A Intermediate A Attack at C1->Intermediate A Cyclization & Dehydration Intermediate B Intermediate B Attack at C3->Intermediate B Cyclization & Dehydration Regioisomer A Regioisomer A Intermediate A->Regioisomer A Regioisomer B Regioisomer B Intermediate B->Regioisomer B

Caption: Knorr synthesis pathways leading to different regioisomers.

Troubleshooting_Workflow Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Impure Impure Check Starting Material Purity->Impure Purity < 98% Pure Pure Check Starting Material Purity->Pure Purity > 98% Optimize Reaction Conditions Optimize Reaction Conditions Adjust T, t, catalyst Adjust T, t, catalyst Optimize Reaction Conditions->Adjust T, t, catalyst Investigate Side Reactions Investigate Side Reactions Identify Byproducts (LC-MS, NMR) Identify Byproducts (LC-MS, NMR) Investigate Side Reactions->Identify Byproducts (LC-MS, NMR) Purify Starting Materials Purify Starting Materials Impure->Purify Starting Materials Pure->Optimize Reaction Conditions Pure->Investigate Side Reactions Adjust T, t, catalyst->Low Yield Re-evaluate Modify Synthesis Route Modify Synthesis Route Identify Byproducts (LC-MS, NMR)->Modify Synthesis Route

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

optimizing reaction conditions for the synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through a three-step process. The workflow begins with a Claisen condensation to form a key β-keto ester intermediate. This intermediate then undergoes cyclocondensation with hydrazine to form the pyrazole ring. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis A 2-Acetyl-5-methylfuran + Diethyl oxalate B Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate A->B  NaOEt, EtOH   C Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate D Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate C->D  Hydrazine hydrate, EtOH, Acetic Acid (cat.)   E Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate F This compound E->F  NaOH(aq), EtOH, then H+ workup  

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis.

Problem Potential Cause(s) Troubleshooting Suggestions
Step 1: Low yield of β-keto ester Incomplete reaction.- Ensure anhydrous conditions as the base (e.g., sodium ethoxide) is moisture sensitive. - Increase reaction time and/or temperature. Monitor reaction progress by TLC.
Side reactions.- Use a non-nucleophilic base if side reactions with the solvent are suspected. - Add the reagents slowly to control the reaction exotherm.
Step 2: Formation of regioisomers The unsymmetrical β-keto ester can react with hydrazine at two different carbonyl groups.- The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can yield two distinct regioisomers.[1] - The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity. - Running the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid) can favor the formation of the desired isomer.
Low yield of pyrazole ester.Incomplete cyclization or decomposition of starting material/product.
Step 3: Incomplete hydrolysis Insufficient base or reaction time.- Increase the amount of base (e.g., NaOH or KOH) and/or prolong the reaction time. - Consider using a co-solvent like THF to improve solubility.
Difficulty in product isolation.The product may be soluble in the aqueous layer after acidification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the cyclocondensation step?

A1: A catalytic amount of a protic acid, such as acetic acid, facilitates the formation of the hydrazone intermediate, which is a key step in the pyrazole ring formation.[1]

Q2: Can I use a different base for the Claisen condensation?

A2: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, sodium ethoxide in ethanol is a common and effective choice for this reaction.

Q3: How can I confirm the regiochemistry of the synthesized pyrazole?

A3: The regiochemistry can be determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) can help in elucidating the connectivity and spatial relationships between the substituents on the pyrazole ring.

Q4: Are there any safety precautions I should be aware of?

A4: Hydrazine hydrate is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Sodium ethoxide is a moisture-sensitive and flammable solid. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate

This procedure is based on the general principles of a Claisen condensation reaction.

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous ethanol.

  • Base Preparation: Sodium metal is carefully added to the ethanol in small portions to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: A solution of 2-acetyl-5-methylfuran in anhydrous ethanol is added dropwise to the sodium ethoxide solution at room temperature. Subsequently, diethyl oxalate is added dropwise while maintaining the temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled and poured into a mixture of ice and dilute hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

This protocol describes the cyclocondensation reaction to form the pyrazole ring.

  • Reaction Setup: A round-bottom flask is charged with ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate and ethanol.

  • Reagent Addition: Hydrazine hydrate is added to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification can be performed by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ester.

  • Reaction Setup: The ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • Reaction: The reaction mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until the product precipitates.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried to afford the final this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze Step 1 Product (β-keto ester) Start->Check_Step1 Step1_OK Step 1 OK Check_Step1->Step1_OK  Purity & Yield OK   Step1_Issue Step 1 Issue: Low Yield/Purity Check_Step1->Step1_Issue  Problem Detected   Check_Step2 Analyze Step 2 Product (Pyrazole Ester) Step1_OK->Check_Step2 Troubleshoot_Step1 Troubleshoot Step 1: - Check anhydrous conditions - Optimize time/temp - Check base quality Step1_Issue->Troubleshoot_Step1 Step2_OK Step 2 OK Check_Step2->Step2_OK  Purity & Yield OK   Step2_Issue Step 2 Issue: Low Yield / Isomers Check_Step2->Step2_Issue  Problem Detected   Check_Step3 Analyze Final Product Step2_OK->Check_Step3 Troubleshoot_Step2 Troubleshoot Step 2: - Change solvent (e.g., TFE) - Adjust pH (acid catalyst) - Optimize time/temp Step2_Issue->Troubleshoot_Step2 Step3_OK Synthesis Successful Check_Step3->Step3_OK  Purity & Yield OK   Step3_Issue Step 3 Issue: Incomplete Hydrolysis / Isolation Problem Check_Step3->Step3_Issue  Problem Detected   Troubleshoot_Step3 Troubleshoot Step 3: - Increase base/time - Optimize workup pH - Thorough extraction Step3_Issue->Troubleshoot_Step3

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics for this compound?

A1: While experimental data for this specific molecule is not widely published, theoretical data from Density Functional Theory (DFT) studies on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid can provide valuable insights. Key expected features include:

  • FT-IR: A broad O-H stretching band from the carboxylic acid group around 3400–3200 cm⁻¹, and C-H stretching vibrations for the aromatic rings between 3100 and 3000 cm⁻¹.[1][2]

  • ¹H NMR: Signals corresponding to the protons on the pyrazole and furan rings, the methyl group, and a deshielded proton for the carboxylic acid.

  • ¹³C NMR: Resonances for the carbons of the pyrazole and furan rings, the methyl group, and the carboxylic acid carbonyl. The carbon in the furan ring bonded to oxygen is expected to appear around 140 ppm.[1]

  • UV-Vis: Strong absorption in the UV region is anticipated due to the conjugated π-systems of the furan and pyrazole rings.[1]

Q2: What are some common impurities I might encounter during the synthesis of this compound?

A2: Synthesis of pyrazoles, particularly from unsymmetrical starting materials, can lead to several types of impurities:

  • Regioisomers: The reaction of a 1,3-dicarbonyl precursor with hydrazine can potentially yield two different regioisomers of the pyrazole ring. These isomers can be difficult to separate.

  • Pyrazoline intermediates: Incomplete cyclization or aromatization during the synthesis can result in the presence of pyrazoline byproducts.

  • Unreacted starting materials: Depending on the reaction conditions and work-up, residual starting materials may remain.

  • Side-reaction products: The furan ring is known to be sensitive to acidic conditions and can undergo ring-opening, leading to dicarbonyl impurities.

Q3: Are there any known stability issues with this compound?

A3: The furan moiety in the molecule is susceptible to degradation under strongly acidic conditions. This can lead to ring-opening and the formation of polymeric materials. It is advisable to use mild acidic conditions when necessary and to minimize the exposure time to acids.

Troubleshooting Guides

Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Oily product that is difficult to crystallize Presence of impurities (e.g., regioisomers, unreacted starting materials) lowering the melting point.1. Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., ethyl acetate/hexane).2. Consider converting the carboxylic acid to its salt (e.g., sodium or ammonium salt) to facilitate purification by recrystallization from an appropriate solvent, followed by re-acidification.
Persistent colored impurities (yellow/brown) Side reactions involving the hydrazine starting material or degradation of the furan ring.1. Treat the crude product with activated charcoal in a suitable solvent during recrystallization.2. Ensure thorough removal of acidic or basic residues from the synthesis during work-up.
Broad melting point range after recrystallization Presence of multiple components (e.g., regioisomers, polymorphs) or residual solvent.1. Analyze the sample by HPLC or LC-MS to check for the presence of multiple components.2. Dry the sample under high vacuum at a suitable temperature to remove any trapped solvent.3. Consider different recrystallization solvents to potentially isolate a single polymorph.
Analytical Characterization Issues
Symptom Possible Cause Troubleshooting Steps
Complex ¹H or ¹³C NMR spectrum with extra peaks Presence of regioisomers or other impurities.1. Compare the spectrum to theoretical predictions from DFT studies of similar molecules to help identify the major product peaks.[1]2. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of the major component and identify impurities.3. Analyze the sample by LC-MS to correlate the NMR signals with the mass of the components.
Poor peak shape or resolution in HPLC analysis Inappropriate column, mobile phase, or pH.1. For reverse-phase HPLC, use a C18 column with a mobile phase consisting of acetonitrile or methanol and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.2. Optimize the gradient and flow rate to improve separation.3. Ensure the sample is fully dissolved in the mobile phase before injection.
Low solubility in common NMR or HPLC solvents The crystalline nature and polarity of the molecule.1. For NMR, consider using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).2. For HPLC, use a mobile phase with a higher percentage of organic solvent or consider derivatization to a more soluble ester form for analytical purposes.

Experimental Protocols

Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate

A common method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydrazine.

  • Reaction: A solution of an appropriate 1,3-dicarbonyl precursor, such as ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate, in a suitable solvent like ethanol is treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete cyclization.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Hydrolysis to this compound

  • Reaction: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification & Analysis start 1,3-Dicarbonyl Precursor + Hydrazine Hydrate reaction Cyclization Reaction (e.g., in Ethanol) start->reaction ester Crude Ethyl Ester reaction->ester hydrolysis_step Base Hydrolysis (e.g., NaOH/Ethanol) ester->hydrolysis_step acidification Acidification (e.g., HCl) hydrolysis_step->acidification crude_acid Crude Carboxylic Acid acidification->crude_acid purification Recrystallization or Column Chromatography crude_acid->purification final_product Pure 3-(5-methyl-2-furyl)-1H- pyrazole-5-carboxylic acid purification->final_product analysis Characterization (NMR, HPLC, MS, etc.) final_product->analysis

Caption: General workflow for the synthesis and purification of the target compound.

troubleshooting_purification cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Synthesis oily_product Oily or Gummy Solid? start->oily_product colored_impurities Colored Impurities? start->colored_impurities multiple_spots Multiple Spots on TLC? start->multiple_spots column_chromatography Column Chromatography oily_product->column_chromatography salt_formation Convert to Salt and Recrystallize oily_product->salt_formation charcoal_treatment Activated Charcoal Treatment colored_impurities->charcoal_treatment multiple_spots->column_chromatography recrystallization Recrystallization with Different Solvents multiple_spots->recrystallization

Caption: Decision tree for troubleshooting common purification issues.

References

how to increase the purity of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point are common indicators of impurities. Given the structure of the target molecule, which is likely synthesized via a Paal-Knorr type reaction between a 1,3-dicarbonyl precursor (derived from 5-methyl-2-furoic acid) and hydrazine, several impurities could be present:

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or hydrazine hydrate can contaminate the final product.

  • Side Products: The Paal-Knorr synthesis can sometimes yield isomeric pyrazoles or products from incomplete cyclization.[1][2][3]

  • Degradation Products: Furan rings can be sensitive to strongly acidic or basic conditions and heat, potentially leading to ring-opened byproducts.

  • Residual Solvents: Solvents used in the synthesis and work-up may be trapped in the solid product.

Q2: What is the most common and effective method for purifying this compound?

A2: Recrystallization is typically the most effective and widely used method for purifying solid organic compounds like the target molecule.[4] The key is to select an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities are either highly soluble or insoluble at all temperatures.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the melting point of the solute. To troubleshoot this, you can:

  • Add more solvent: This will lower the saturation temperature.

  • Use a lower boiling point solvent: This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Q4: Can I use column chromatography to purify my compound?

A4: Yes, column chromatography is a viable option, especially for removing impurities with different polarities. Due to the carboxylic acid group, tailing on silica gel can be an issue. To mitigate this, it is common to add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent. A typical mobile phase would be a gradient of ethyl acetate in hexanes with 0.5-1% acetic acid.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice (compound is insoluble).Select a more polar solvent. Try solvent mixtures (e.g., ethanol/water, acetone/hexane).
Compound dissolves in cold solvent. Incorrect solvent choice (compound is too soluble).Select a less polar solvent.
No crystals form upon cooling. Solution is not saturated; too much solvent was added.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Crystallization is too fast, leading to small or impure crystals. The solution is too concentrated; cooling is too rapid.Add a small amount of additional hot solvent and allow the solution to cool more slowly.
Product is discolored after recrystallization. Colored impurities are co-crystallizing.Treat the hot solution with activated charcoal before hot filtration.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution(s)
Compound does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).
Significant tailing of the product spot/peak. Interaction of the carboxylic acid with the silica gel.Add 0.5-1% acetic or formic acid to the eluent.
Poor separation of the product from impurities. The polarity difference between the product and impurities is small.Use a shallower solvent gradient or try a different solvent system.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, and mixtures like ethanol/water or acetone/hexanes) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify the solution with a dilute strong acid, such as 1M HCl, until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Elution: Start with a non-polar eluent (e.g., 9:1 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity (e.g., to 7:3 hexanes:ethyl acetate + 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow crude Crude Product (Low Purity) recrystallization Recrystallization crude->recrystallization Primary Method acid_base Acid-Base Extraction crude->acid_base Alternative chromatography Column Chromatography crude->chromatography If Recrystallization Fails analysis Purity Analysis (e.g., HPLC, NMR) recrystallization->analysis acid_base->analysis chromatography->analysis pure Pure Product (High Purity) analysis->recrystallization Purity < 99% analysis->pure Purity > 99%

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out slow_cooling Slower Cooling cool->slow_cooling crystals Crystals Form? filter Filter and Dry crystals->filter Yes boil_off_solvent Boil Off Solvent crystals->boil_off_solvent No oiling_out->crystals No add_more_solvent Add More Solvent oiling_out->add_more_solvent Yes add_more_solvent->dissolve boil_off_solvent->cool slow_cooling->oiling_out

Caption: Troubleshooting guide for the recrystallization process.

References

avoiding impurities in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common impurities and troubleshooting challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of impurity in the synthesis of substituted pyrazoles?

A1: The most prevalent side reaction and source of impurity in pyrazole synthesis is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that then cyclize to form a mixture of pyrazole regioisomers.

Q2: How can I differentiate between pyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify

Technical Support Center: 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and experimental use of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule arise from the furan moiety, which is susceptible to degradation under acidic, oxidative, and photolytic conditions. The pyrazole ring is generally more stable but can be subject to certain reactions depending on the experimental conditions.

Q2: How does pH affect the stability of the furan ring in my compound?

A2: The furan ring is known to be unstable in acidic conditions, where it can undergo acid-catalyzed ring-opening.[1] It is recommended to maintain the pH between 5 and 10 for enhanced stability at moderate temperatures.

Q3: Is this compound sensitive to light?

A3: Yes, furan-containing compounds can be susceptible to photodegradation.[2] It is advisable to protect solutions and solid samples of this compound and its derivatives from light, especially UV light, to prevent potential degradation.

Q4: What are the signs of degradation in my sample?

A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in solubility. Analytically, degradation can be detected by the appearance of new peaks and a decrease in the main peak area in techniques like HPLC.

Q5: How should I store this compound and its derivatives to ensure stability?

A5: For optimal stability, store the compound in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation, particularly for long-term storage.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Rapid discoloration of the solution.

  • Formation of insoluble material.

  • Inconsistent results in biological assays.

  • Appearance of multiple degradation peaks in HPLC analysis.

Possible Causes and Solutions:

Possible CauseRecommended Action
Acidic Conditions The furan ring is prone to acid-catalyzed ring-opening. Ensure the pH of your solvent or buffer is between 5 and 10. If acidic conditions are necessary for your experiment, minimize the exposure time and use the mildest acidic conditions possible.[1]
Oxidative Degradation Alkylated furans can have low oxidative stability.[3] Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals.
Photodegradation Furan moieties can be light-sensitive. Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
Elevated Temperature High temperatures can accelerate degradation.[4] If possible, conduct your experiments at lower temperatures.
Issue 2: Poor Solubility or Precipitation Over Time

Symptoms:

  • The compound is difficult to dissolve.

  • Precipitate forms in a previously clear solution upon standing.

Possible Causes and Solutions:

Possible CauseRecommended Action
Polymerization Oxidative degradation of furans can lead to the formation of insoluble polymeric materials.[3] Store stock solutions under an inert atmosphere and at low temperatures. Prepare fresh solutions for critical experiments.
pH-Dependent Solubility The carboxylic acid group's ionization state is pH-dependent, affecting solubility. For aqueous solutions, adjust the pH to deprotonate the carboxylic acid (pH > pKa) to enhance solubility.
Solvent Choice The choice of solvent can impact both solubility and stability. For instance, polar aprotic solvents like DMF have been shown to have a stabilizing effect on some furan derivatives.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Illustrative Data from Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Illustrative)Number of Degradants (Illustrative)
0.1 M HCl246015.22
0.1 M NaOH24605.81
3% H₂O₂24RT25.53
Thermal (Solid)48802.11
Thermal (Solution)48808.92
Photolytic-RT12.42

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reverse-phase HPLC (RP-HPLC) method to monitor the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathway Plausible Degradation Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound ring_opened Ring-Opened Dicarbonyl Product parent->ring_opened H+ epoxide Furan Epoxide Intermediate parent->epoxide [O] photo_oxidized Photo-oxidized Products parent->photo_oxidized hv oxidized_ring Oxidized Ring-Opened Products epoxide->oxidized_ring polymers Insoluble Polymers oxidized_ring->polymers

Caption: Plausible degradation pathways for the target molecule.

References

Technical Support Center: Scaling Up the Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis and scale-up of this compound.

Step 1: Claisen Condensation

Issue: Low Yield of Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate

  • Question: We are experiencing a significant drop in yield for the Claisen condensation reaction between 1-(5-methyl-2-furyl)ethanone and diethyl oxalate upon scaling from gram to kilogram quantities. What are the potential causes and solutions?

  • Answer: A decrease in yield during the scale-up of a Claisen condensation is a common challenge.[1] Several factors could be contributing to this issue:

    • Inefficient Deprotonation: The formation of the enolate from 1-(5-methyl-2-furyl)ethanone is critical. On a larger scale, inadequate mixing can lead to localized areas of low base concentration, resulting in incomplete deprotonation.

      • Solution: Ensure robust and efficient mechanical stirring. The choice of impeller and stirring speed should be optimized for the reactor geometry to maintain a homogeneous mixture.

    • Base Stoichiometry and Choice: The reaction requires a stoichiometric amount of a strong, non-nucleophilic base to drive the reaction to completion by deprotonating the product.[2]

      • Solution: Use at least one full equivalent of a strong base like sodium ethoxide. Ensure the base is anhydrous, as moisture will consume the base and inhibit the reaction.

    • Reverse Claisen Reaction: The Claisen condensation is a reversible reaction. On a larger scale, inefficient removal of the ethanol byproduct can shift the equilibrium back towards the starting materials.

      • Solution: While difficult to remove ethanol during the reaction, ensuring the final deprotonation of the β-keto ester product is complete will thermodynamically drive the reaction forward.[2]

    • Side Reactions: Self-condensation of the starting ketone can occur, although the crossed Claisen with diethyl oxalate is generally favored as the oxalate cannot self-condense.[3]

      • Solution: Maintain a controlled temperature, as higher temperatures can promote side reactions. A slow, controlled addition of the ketone to the base and diethyl oxalate mixture can also minimize self-condensation.

Step 2: Pyrazole Formation (Knorr Cyclization)

Issue: Formation of Regioisomers and Impurities

  • Question: During the cyclocondensation of ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate with hydrazine, we are observing the formation of an undesired regioisomer and other impurities. How can we improve the regioselectivity and purity?

  • Answer: The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers.[4]

    • Reaction Conditions: The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions, particularly the pH.

      • Solution: Acidic conditions typically favor the attack of the more nucleophilic hydrazine nitrogen at the more electrophilic carbonyl (the ketone in this case), leading to the desired 3-substituted pyrazole. Running the reaction in a buffered solution or with a catalytic amount of acid (e.g., acetic acid) can improve selectivity.

    • Hydrazine Quality and Handling: Hydrazine is a high-energy and toxic compound.[5] Impurities in the hydrazine or its degradation can lead to side reactions.

      • Solution: Use high-purity hydrazine hydrate. When scaling up, be mindful of the exothermic nature of the reaction. Implement slow, controlled addition of hydrazine and ensure the reactor's cooling system is adequate to prevent thermal runaway.[5]

    • Incomplete Reaction: On a larger scale, poor mixing can lead to incomplete conversion of the starting diketoester.

      • Solution: Optimize the stirring rate and ensure the reaction goes to completion by monitoring with in-process controls like HPLC or TLC.

Step 3: Saponification (Ester Hydrolysis)

Issue: Incomplete Hydrolysis or Product Degradation

  • Question: We are struggling to achieve complete hydrolysis of the ethyl ester to the carboxylic acid without degrading the product on a large scale. What are the recommended procedures?

  • Answer: Saponification is generally a robust reaction, but challenges can arise during scale-up.

    • Insufficient Base or Reaction Time: For complete conversion, sufficient base and reaction time are necessary.

      • Solution: Use a slight excess of a strong base like sodium hydroxide or lithium hydroxide (typically 1.5-3.0 equivalents). Monitor the reaction progress by TLC or HPLC until all the starting ester has been consumed.

    • Product Degradation: The furan ring can be sensitive to harsh basic conditions and high temperatures, potentially leading to ring-opening or other degradation pathways.

      • Solution: Maintain a moderate reaction temperature (e.g., refluxing in a mixture of THF and water). Once the reaction is complete, cool the mixture before acidification to prevent degradation of the product under acidic conditions at elevated temperatures.

    • Difficult Work-up: The isolation of the carboxylic acid can be problematic if it is highly soluble in water.

      • Solution: After acidification, if the product does not precipitate readily, extraction with an appropriate organic solvent (e.g., ethyl acetate) will be necessary. Ensure the aqueous layer is saturated with sodium chloride to reduce the solubility of the product and improve extraction efficiency.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: The main safety concerns revolve around the use of hydrazine hydrate and the management of exothermic reactions. Hydrazine is toxic and potentially explosive, and its reaction with the diketone can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[5] The use of strong bases like sodium ethoxide also requires careful handling. A thorough safety review and risk assessment should be conducted before any scale-up operation.

  • Q2: How can the exothermic nature of the pyrazole formation step be managed on a large scale?

    • A2: Managing the exotherm is critical for a safe scale-up. Strategies include:

      • Slow, Controlled Addition: Add the hydrazine hydrate solution dropwise or via a syringe pump to the reaction mixture.

      • Efficient Cooling: Utilize a reactor with a jacketed cooling system and ensure the cooling capacity is sufficient for the scale of the reaction.

      • Dilution: Using an adequate amount of solvent can help to absorb and dissipate the heat generated.

      • In-Process Temperature Monitoring: Continuously monitor the internal temperature of the reactor and have a contingency plan for cooling in case of an unexpected temperature rise.

  • Q3: What are the most common impurities to expect in the final product?

    • A3: Common impurities may include the undesired regioisomer from the pyrazole formation step, unreacted starting materials or intermediates, and byproducts from the degradation of the furan ring.

  • Q4: What purification methods are most suitable for the final product on a large scale?

    • A4: Recrystallization is often the most effective and scalable method for purifying the final carboxylic acid. The choice of solvent is crucial for obtaining high purity. Common solvent systems include ethanol/water, acetic acid/water, or isopropanol. If recrystallization is insufficient, column chromatography can be used, but it is less practical for very large quantities.

  • Q5: Can flow chemistry be considered for scaling up this synthesis?

    • A5: Yes, flow chemistry is an excellent alternative for scaling up pyrazole synthesis. It offers enhanced control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity.[2]

Quantitative Data Summary

Reaction Step Key Parameters Typical Lab Scale Yield Potential Scale-Up Yield Key Process Considerations
Claisen Condensation Temperature, Base, Solvent70-85%60-75%Efficient mixing, anhydrous conditions, controlled addition.
Pyrazole Formation pH, Temperature, Hydrazine addition rate80-95%75-90%pH control for regioselectivity, effective heat management.
Ester Hydrolysis Base equivalents, Temperature, Reaction time>95%>90%Avoid excessive heat, monitor for completion, careful work-up.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate
  • Reactor Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried.

  • Reagent Preparation: In a separate flask, a 21% solution of sodium ethoxide in ethanol is prepared.

  • Reaction: The reactor is charged with anhydrous ethanol and diethyl oxalate (1.2 equivalents). The mixture is cooled to 0-5 °C. The sodium ethoxide solution (1.1 equivalents) is added slowly, maintaining the temperature below 10 °C.

  • Addition: A solution of 1-(5-methyl-2-furyl)ethanone (1.0 equivalent) in anhydrous ethanol is added dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: The mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid until the pH is ~5. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate
  • Reactor Setup: A jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is used.

  • Reaction: The crude ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate (1.0 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid (0.1 equivalents) is added.

  • Addition: Hydrazine hydrate (1.1 equivalents) is added dropwise at a rate that maintains the internal temperature below 40 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, the mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by recrystallization from ethanol or isopropanol.

Protocol 3: Synthesis of this compound
  • Reactor Setup: A round-bottom flask or reactor equipped with a magnetic stirrer and a reflux condenser is used.

  • Reaction: Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate (1.0 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Sodium hydroxide (2.0 equivalents) is added.

  • Reaction Completion: The mixture is heated to reflux for 2-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature, and the THF is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Visualizations

Synthesis_Pathway A 1-(5-methyl-2-furyl)ethanone + Diethyl Oxalate B Ethyl 2,4-dioxo-4-(5-methyl-2-furyl)butanoate A->B  Claisen Condensation (NaOEt, EtOH) C Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate B->C  Knorr Cyclization (Hydrazine, AcOH) D This compound C->D  Hydrolysis (NaOH, H₂O/THF) Troubleshooting_Workflow decision decision issue issue start Start Scale-Up step1 Step 1: Claisen Condensation start->step1 check1 Yield > 70%? step1->check1 issue1 Low Yield Issue: - Check base quality/amount - Improve mixing - Ensure anhydrous conditions check1->issue1 No step2 Step 2: Pyrazole Formation check1->step2 Yes issue1->step1 check2 Purity & Regioselectivity OK? step2->check2 issue2 Impurity Issue: - Adjust pH (add acid catalyst) - Control exotherm (slow addition) - Check hydrazine purity check2->issue2 No step3 Step 3: Hydrolysis check2->step3 Yes issue2->step2 check3 Complete Conversion? step3->check3 issue3 Incomplete Reaction: - Increase base equivalents - Extend reaction time - Monitor temperature check3->issue3 No end_node Final Product check3->end_node Yes issue3->step3

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Biological Activity Data

The following table summarizes the in vitro biological activity of several analogs of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. The data is primarily focused on anticancer and antimicrobial activities, reflecting the most common therapeutic targets for pyrazole derivatives.

Compound/AnalogTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
Anticancer Analogs
[3-(furan-2-yl)pyrazol-4-yl]chalcone (7a)Cytotoxicity (MTT Assay)HepG2, MCF7, A54985-100% inhibition at 100 µg/ml[1]
[3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g)Cytotoxicity (MTT Assay)HepG2, A54985-100% inhibition at 100 µg/ml[1]
Pyrazole carbaldehyde derivative (43)PI3 Kinase InhibitionMCF70.25 µM[2]
Indole-pyrazole hybrid (33)Cytotoxicity (MTT Assay)HCT116, MCF7, HepG2, A549< 23.7 µM[2]
Indole-pyrazole hybrid (34)Cytotoxicity (MTT Assay)HCT116, MCF7, HepG2, A549< 23.7 µM[2]
Antimicrobial Analogs
3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde derivativesAntibacterial/AntifungalS. aureus, E. coli, CandidaPronounced effect[3]
3,5-diaryl-Δ²-pyrazoline derivative (3d)Antibacterial/AntifungalS. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicansSelective inhibition[4]
Pyrazole derivative (7b)Antibacterial/AntifungalVarious MDR pathogens0.22 - 0.25 µg/mL[5]
Pyrazole derivative (3b)AntibacterialStaphylococcus aureus1.25 µmol/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used for assessing the anticancer and antimicrobial activities of pyrazole derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, A549) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[8]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Protocol Outline:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.[6]

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate containing the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[9]

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

anticancer_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Pyrazole Analog Pyrazole Analog Target Enzyme Target Enzyme Pyrazole Analog->Target Enzyme Inhibition Signaling Pathway Signaling Pathway Target Enzyme->Signaling Pathway Modulation Cell Cycle Arrest Cell Cycle Arrest Signaling Pathway->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: A simplified signaling pathway illustrating how a pyrazole analog might induce apoptosis in cancer cells.

experimental_workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Anticancer Assay (MTT) Anticancer Assay (MTT) In Vitro Screening->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) In Vitro Screening->Antimicrobial Assay (MIC) Identify Lead Compounds Identify Lead Compounds Anticancer Assay (MTT)->Identify Lead Compounds Antimicrobial Assay (MIC)->Identify Lead Compounds

Caption: A typical experimental workflow for the biological evaluation of synthesized pyrazole analogs.

References

A Comparative Guide to the Analytical Validation of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a novel heterocyclic compound with significant potential in pharmaceutical development.[1][2][3][4][5][6] The validation of analytical methods is a critical step in drug development, ensuring the quality, safety, and efficacy of the final product.[7][8] This document outlines and compares a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection to alternative techniques, offering supporting data and detailed experimental protocols.

Introduction to Analytical Validation

The objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[9][10][12] For a polar compound like a pyrazole-carboxylic acid derivative, RP-HPLC is a suitable choice.[9]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10] A common starting point could be a 75:25 (v/v) ratio of acetonitrile to 0.1% trifluoroacetic acid in water.[10]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Column Temperature: 25-40°C.[9][10]

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound. Based on similar structures, a wavelength in the range of 200-400 nm would be appropriate.[9][12] Theoretical UV-Vis absorption properties can also be investigated using computational methods like Density Functional Theory (DFT).[13]

    • Injection Volume: 10-20 µL.[10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).[10]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.[10]

    • Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard and diluting it to fall within the calibration curve range.

Workflow for RP-HPLC-UV Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Inject Standards & Samples C->D E Data Acquisition D->E F Linearity E->F G Accuracy E->G H Precision E->H I Specificity E->I J LOD & LOQ E->J K Robustness E->K

Caption: Workflow for the validation of an RP-HPLC-UV analytical method.

Alternative Analytical Methods: A Comparison

While RP-HPLC-UV is a robust primary method, other techniques can offer advantages in specific scenarios, such as impurity profiling or analysis in complex matrices.

1. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This is particularly useful for identifying and quantifying impurities and degradation products.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of the analyte, GC-MS can be a powerful alternative. Derivatization of the carboxylic acid group would likely be necessary to improve volatility.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods. The values presented are typical and would need to be established during method validation for this compound.

ParameterRP-HPLC-UVHPLC-MSGC-MS
Specificity Good to ExcellentExcellentExcellent
Sensitivity (LOD/LOQ) Moderate (µg/mL range)[9][10]High (ng/mL to pg/mL range)High (pg to fg range)
Linearity (r²) Typically > 0.999[10]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 98-102%[10]95-105%90-110%
Precision (% RSD) < 2%[9]< 5%< 10%
Sample Preparation Simple dissolution and dilutionSimple dissolution and dilutionDerivatization may be required
Instrumentation Cost ModerateHighHigh
Typical Application Routine QC, purity assessmentImpurity profiling, metabolite IDVolatile impurity analysis

Logical Relationship of Method Selection

cluster_purpose Analytical Purpose cluster_method Recommended Method Routine_QC Routine Quality Control HPLC_UV RP-HPLC-UV Routine_QC->HPLC_UV Cost-effective & Robust Impurity_Profiling Impurity Profiling HPLC_MS HPLC-MS Impurity_Profiling->HPLC_MS High Specificity Trace_Analysis Trace Level Analysis Trace_Analysis->HPLC_MS High Sensitivity GC_MS GC-MS Trace_Analysis->GC_MS For Volatile Analytes

Caption: Decision tree for selecting an appropriate analytical method.

Summary of Validation Parameters

The following table outlines the acceptance criteria for the validation of the primary RP-HPLC-UV method, based on ICH guidelines.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.998[9]
Accuracy % Recovery within 98.0% to 102.0%[10]
Precision Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%[9]
Specificity No interference from blank, placebo, or known impurities at the analyte's retention time.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).[9]

Conclusion

The validation of analytical methods is a cornerstone of drug development, ensuring data quality and regulatory compliance. For the analysis of this compound, a well-validated RP-HPLC-UV method serves as a reliable and robust primary technique for routine quality control. For more demanding applications such as impurity profiling or trace analysis, hyphenated techniques like HPLC-MS or GC-MS offer enhanced specificity and sensitivity. The choice of method should be guided by the specific analytical requirements of the study.

References

Comparative Guide to Pyrazole-Based Inhibitors: A Focus on Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the performance of various pyrazole-based inhibitors, with a specific focus on their anticancer and antimicrobial activities. While the initial intent was to benchmark the performance of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid , a comprehensive search of publicly available scientific literature and databases did not yield specific experimental data on its biological inhibitory activities. Therefore, this guide will focus on a selection of well-characterized pyrazole-based compounds to provide a valuable comparative context for researchers interested in this scaffold.

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4]

I. Comparative Performance of Pyrazole-Based Inhibitors

To illustrate the therapeutic potential of the pyrazole scaffold, this section presents a comparative summary of the inhibitory activities of selected pyrazole derivatives against various cancer cell lines and microbial strains.

A. Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes involved in cancer progression. The following table summarizes the in vitro cytotoxic activity of several pyrazole-containing compounds against different human cancer cell lines.

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 (A pyrazolo[1,5-a]pyrimidine derivative)A549 (Lung)0.021Doxorubicin0.69
K562 (Leukemia)0.021Doxorubicin-
MCF-7 (Breast)0.69Doxorubicin-
Compound 2 (A 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative)BJAB (B-cell lymphoma)Potent activityNot specified-
Compound 3 (A pyrazole-linked benzamide derivative)Various cancer linesPotent activityNot specified-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

B. Antimicrobial Activity

The pyrazole scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The table below presents the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against various bacterial and fungal strains.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 4 (A pyrazole-3-carboxylic acid derivative)Candida albicans (Clinical)62.5Fluconazole15.6
Candida albicans (Standard)125Fluconazole31.2
Compound 5 (A 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivative)Bacillus cereus15.6Ampicillin3.9
Staphylococcus aureus31.2Ampicillin7.8
Escherichia coli62.5Ampicillin15.6

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the general protocols for the key assays cited in this guide.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole derivatives) and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds and a reference antibiotic are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

A. General Signaling Pathway for Kinase Inhibition by Pyrazole Derivatives

Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Growth & Proliferation Gene_Expression->Cell_Proliferation Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase

General pathway of kinase inhibition.
B. Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.

Anticancer_Screening_Workflow Start Start Compound_Library Pyrazole Compound Library Start->Compound_Library Primary_Screening Primary Screening (e.g., MTT Assay at a single high concentration) Compound_Library->Primary_Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Primary_Screening Dose_Response Dose-Response Assay (Determine IC50) Primary_Screening->Dose_Response Hit_Selection Hit Selection (Potency & Selectivity) Dose_Response->Hit_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_Selection->Mechanism_of_Action Active End End Hit_Selection->End Inactive Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->End

Workflow for anticancer drug screening.

IV. Conclusion

The pyrazole scaffold remains a highly privileged structure in the field of medicinal chemistry, with a proven track record in the development of effective therapeutic agents. While specific experimental data for this compound is currently limited in the public domain, the broader family of pyrazole-based inhibitors demonstrates significant potential across various therapeutic areas, including oncology and infectious diseases. The comparative data and standardized protocols presented in this guide are intended to serve as a valuable resource for researchers working on the design and development of novel pyrazole-based inhibitors. Further investigation into the biological activities of underexplored derivatives, such as this compound, is warranted to fully unlock the therapeutic potential of this versatile heterocyclic scaffold.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-carboxylic acid derivatives, with a focus on analogs of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. Due to a lack of specific SAR studies on the exact title compound, this guide leverages data from structurally similar molecules, particularly 3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazole-4-carbaldehyde derivatives, to infer potential SAR trends and guide future research.

Comparative Analysis of Antimicrobial Activity

CompoundRModification at 4-positionS. aureus (MBSC, µg/mL)E. coli (MBSC, µg/mL)C. albicans (MFSC, µg/mL)
2a H-CHO>100>100>100
2b Phenyl-CHO>100>100>100
4a H=CH-NH-CO-Ph3.126.256.25
4b H=CH-NH-CO-(4-NO2-Ph)1.563.123.12
4c H=CH-NH-CS-NH26.2512.512.5
4d H=CH-NH-CS-NH-Ph3.126.256.25
4f Phenyl=CH-NH-CO-Ph1.563.123.12
4g Phenyl=CH-NH-CO-(4-NO2-Ph)0.781.561.56
4h Phenyl=CH-NH-CS-NH23.126.256.25
4i Phenyl=CH-NH-CS-NH-Ph1.563.123.12

*Data extracted from a study on 3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazole-4-carbaldehyde derivatives[1]. MBSC: Minimal Bactericidal and Sporicidal Concentration; MFSC: Minimal Fungicidal and Sporicidal Concentration.

Key Observations from Analogous Compounds:

  • The presence of a substituent at the N-1 position of the pyrazole ring (e.g., a phenyl group in compound 2b vs. hydrogen in 2a ) appears to be a critical determinant of antimicrobial activity, with the N-phenyl derivatives generally showing higher potency.[1]

  • Modification of the carbaldehyde group at the 4-position into hydrazone or thiosemicarbazone derivatives significantly enhances antimicrobial activity.[1]

  • Specifically, the introduction of an N'-benzoylhydrazide or N'-(4-nitrobenzoyl)hydrazide moiety leads to potent compounds (e.g., 4a , 4b , 4f , 4g ).[1]

  • The thiosemicarbazone derivatives also exhibit good activity.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and antimicrobial screening of the analogous 3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazole-4-carbaldehyde derivatives.

2.1. General Synthetic Procedure for 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehydes (2a,b) [1]

An equimolar amount of the corresponding nitrogen-containing nucleophile was added to a solution of the starting aldehyde in acetic acid. The mixture was heated for 3 hours. After cooling, the precipitate was filtered, washed with alcohol, dried, and crystallized from acetic acid to yield the final products.

2.2. General Procedure for the Synthesis of 4-imino-functionalized 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazoles (4a-d, f-j) [1]

To a solution of aldehyde (2a or 2b) (1.4 mmol) in 15 ml of acetic acid, an equimolar amount of the corresponding nitrogen-containing nucleophile was added. The reaction mixture was heated for 3 hours. Upon cooling, the resulting precipitate was filtered, washed with alcohol, dried, and recrystallized from acetic acid.

2.3. Antimicrobial Activity Assay [1]

The antimicrobial activity of the synthesized compounds was evaluated against reference strains of bacteria (S. aureus ATCC 25923, E. coli ATCC 25922) and fungi (C. albicans ATCC 885-653). The minimal bactericidal and sporicidal concentration (MBSC) and minimal fungicidal and sporicidal concentration (MFSC) were determined.

Visualizing Synthesis and Structure-Activity Relationships

3.1. Synthetic Pathway for Pyrazole-Furan Analogs

The following diagram illustrates the general synthetic route for the preparation of 4-imino-functionalized 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazoles, which serve as key analogs for this guide.

synthetic_pathway aldehyde 3-[5-(4-nitrophenyl)furan-2-yl]- 1H-pyrazole-4-carbaldehyde product 4-imino-functionalized pyrazole derivative aldehyde->product Acetic acid, heat nucleophile Nitrogen-containing nucleophile (R-NH2) nucleophile->product

Caption: General synthesis of 4-imino-functionalized pyrazole-furan analogs.

3.2. Proposed Structure-Activity Relationship (SAR) for this compound Derivatives

Based on the analysis of analogous pyrazole derivatives, a hypothetical SAR model for the target compounds is proposed. This model highlights key structural positions where modifications could significantly impact biological activity.

SAR_model compound sub_R1 R1: N-1 Position - H, Alkyl, Aryl - Influences overall potency sub_R1->compound sub_R2 R2: C-3 Position - 5-methyl-2-furyl - Lipophilic & electronic effects sub_R2->compound sub_R3 R3: C-5 Position - COOH, CONHR', COOR' - H-bonding, solubility sub_R3->compound

References

A Comparative Spectroscopic Analysis of Pyrazole Isomers: 3-Methylpyrazole, 4-Methylpyrazole, and 5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for three key pyrazole isomers: 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. The differentiation of these isomers is crucial for their application in medicinal chemistry and materials science, where specific substitution patterns dictate biological activity and material properties.

This report presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility and further investigation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole, facilitating a clear comparison of their structural differences.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ppm are reported relative to tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Data of Pyrazole Isomers

IsomerNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Methylpyrazole ¹HH4~6.1d~2.2
¹HH5~7.4d~2.2
¹HCH₃~2.3s-
¹HNH~12.3br s-
¹³CC3~148--
¹³CC4~105--
¹³CC5~134--
¹³CCH₃~13--
4-Methylpyrazole ¹HH3, H5~7.5s-
¹HCH₃~2.0s-
¹HNH~12.7br s-
¹³CC3, C5~135--
¹³CC4~106--
¹³CCH₃~9--
5-Methylpyrazole ¹HH3~7.3d~2.0
¹HH4~5.9d~2.0
¹HCH₃~2.2s-
¹HNH~12.5br s-
¹³CC3~139--
¹³CC4~104--
¹³CC5~148--
¹³CCH₃~11--

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies are reported in wavenumbers (cm⁻¹).

Table 2: Key IR Absorption Bands of Pyrazole Isomers

IsomerN-H Stretch (cm⁻¹)C-H Stretch (Aromatic) (cm⁻¹)C=C, C=N Stretch (cm⁻¹)C-H Bending (cm⁻¹)
3-Methylpyrazole ~3200-3400 (broad)~3100-3150~1500-1600~750-850
4-Methylpyrazole ~3200-3400 (broad)~3100-3150~1500-1600~800
5-Methylpyrazole ~3200-3400 (broad)~3100-3150~1500-1600~750-850
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. All three isomers have a molecular weight of 82.11 g/mol .

Table 3: Key Mass Spectrometry Fragments of Pyrazole Isomers

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Proposed Structures
3-Methylpyrazole 8281 [M-H]⁺, 54 [M-HCN-H]⁺, 41 [C₃H₅]⁺
4-Methylpyrazole 8281 [M-H]⁺, 54 [M-HCN-H]⁺, 41 [C₃H₅]⁺
5-Methylpyrazole 8281 [M-H]⁺, 54 [M-HCN-H]⁺, 41 [C₃H₅]⁺

The mass spectra of these isomers are very similar due to the stability of the pyrazole ring and the formation of common fragment ions.[1] The principal fragmentation of unsubstituted pyrazole involves the expulsion of HCN and N₂ from the [M-H]⁺ ion.[1] The presence of a methyl group does not significantly alter these primary fragmentation pathways.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the pyrazole isomer for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 200-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on concentration

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid pyrazole isomer directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of the pyrazole isomer in a volatile solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)[2]

  • Electron Energy: 70 eV[3][4]

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-200

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of pyrazole isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_comparison Comparative Analysis Sample Pyrazole Isomer (3-, 4-, or 5-Methylpyrazole) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS, EI) Sample->MS Process_NMR Process NMR Data (Chemical Shifts, Multiplicity, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation Pattern) MS->Process_MS Comparison Comparative Analysis of Spectroscopic Data Process_NMR->Comparison Process_IR->Comparison Process_MS->Comparison

Workflow for the spectroscopic analysis of pyrazole isomers.

References

Comparative Cross-Reactivity Analysis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available cross-reactivity data for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is limited. This guide presents a hypothetical comparative study based on the common biological activities of structurally related pyrazole derivatives to illustrate a best-practice framework for such an analysis. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] This hypothetical guide assumes the primary target of the compound of interest is a protein kinase.

Introduction

This compound is a heterocyclic compound incorporating both pyrazole and furan moieties.[5] Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][5] Understanding the selectivity of a compound is critical in drug development to minimize off-target effects and potential toxicity.[6] This guide provides a comparative analysis of the cross-reactivity of "MFP-acid" (a hypothetical designation for this compound) against a panel of related protein kinases, benchmarked against a known multi-kinase inhibitor, Sorafenib.

In Vitro Kinase Selectivity Profile

The selectivity of MFP-acid was assessed against a panel of protein kinases known to be involved in cancer-related signaling pathways. The half-maximal inhibitory concentrations (IC50) were determined and compared to those of Sorafenib.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetMFP-acid (Hypothetical Data)Sorafenib (Reference Data)
Primary Target
VEGFR21590
Off-Targets
PDGFRβ15058
c-Kit85068
BRAF>10,00022
BRAF (V600E)>10,0006
p38α2,500500
ERK1>10,000>10,000

Data for Sorafenib is representational. Actual values may vary based on assay conditions.

Experimental Protocols

3.1. In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a radiometric kinase assay.

  • Objective: To quantify the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

  • Materials:

    • Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Kit, BRAF, p38α).

    • Specific peptide substrates for each kinase.

    • [γ-³³P]ATP (radiolabeled ATP).

    • Test compounds (MFP-acid, Sorafenib) dissolved in DMSO.

    • Kinase reaction buffer.

    • 96-well phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Serial dilutions of the test compounds were prepared in DMSO.

    • Kinase, substrate, and test compound were pre-incubated in the reaction buffer.

    • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

    • The reaction was allowed to proceed for a specified time at a controlled temperature.

    • The reaction was stopped, and the mixture was transferred to the phosphocellulose filter plates to capture the phosphorylated substrate.

    • The plates were washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

    • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve.

3.2. Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) can be used to verify target engagement within a cellular context.[7]

  • Objective: To confirm that the test compound binds to its intended target protein in intact cells.

  • Procedure Outline:

    • Cells expressing the target kinase are treated with the test compound or vehicle.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.

    • Binding of the compound to the target protein stabilizes it, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a hypothetical signaling pathway where the target kinase (VEGFR2) is involved and the experimental workflow for assessing cross-reactivity.

G cluster_pathway Hypothetical Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 (Primary Target) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Hypothetical VEGFR2 signaling pathway.

G cluster_workflow Cross-Reactivity Experimental Workflow Compound Test Compound (MFP-acid) PrimaryAssay Primary Target Assay (e.g., VEGFR2) Compound->PrimaryAssay KinasePanel Broad Kinase Panel Screening PrimaryAssay->KinasePanel Active HitValidation Hit Validation & IC50 Determination KinasePanel->HitValidation CellularAssay Cellular Target Engagement (CETSA) HitValidation->CellularAssay SelectivityProfile Selectivity Profile Generation CellularAssay->SelectivityProfile

Caption: Workflow for kinase inhibitor cross-reactivity screening.

Interpretation and Conclusion

Based on the hypothetical data, MFP-acid demonstrates potent inhibition of the primary target, VEGFR2. Compared to Sorafenib, it shows significantly greater selectivity against the tested off-targets, particularly BRAF and c-Kit. The high IC50 values for the BRAF kinase suggest a more favorable selectivity profile for MFP-acid in this context. However, the moderate activity against PDGFRβ indicates potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic indication. Further cellular assays are necessary to confirm these in vitro findings and to assess the functional consequences of these inhibitory activities.

This guide provides a template for the systematic evaluation of a compound's cross-reactivity. A thorough understanding of a compound's selectivity is paramount for advancing a candidate in the drug discovery pipeline.[8]

References

comparing the synthesis efficiency of different routes to 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The efficiency of two primary synthetic strategies, the Knorr pyrazole synthesis and a multicomponent reaction approach, are evaluated based on available experimental data for analogous compounds. Detailed experimental protocols and visual representations of the synthetic workflows are provided to aid in the selection of an optimal manufacturing process.

Executive Summary

The synthesis of this compound can be approached through several synthetic strategies. This guide focuses on two prominent and experimentally validated routes:

  • Route 1: Knorr Pyrazole Synthesis. This classic approach involves the cyclocondensation of a β-ketoester with hydrazine. It is a reliable and well-established method for pyrazole formation.

  • Route 2: Multicomponent Synthesis. This modern approach combines multiple reactants in a single step to construct the pyrazole ring, often offering higher atom economy and procedural simplicity.

The selection of the most suitable route will depend on factors such as precursor availability, desired yield, reaction scalability, and tolerance to specific reaction conditions.

Data Presentation

The following tables summarize the key quantitative data for the two proposed synthetic routes. Data is based on analogous syntheses reported in the literature.

Table 1: Comparison of Synthesis Efficiency

ParameterRoute 1: Knorr Pyrazole SynthesisRoute 2: Multicomponent Synthesis
Overall Yield Good to ExcellentGood to Excellent
Reaction Time 1 - 24 hours12 - 24 hours
Reaction Temperature Room Temperature to RefluxRoom Temperature to 80°C
Key Reagents Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate, Hydrazine5-Methyl-2-furoylacetylene, Diazoacetate, Catalyst
Catalyst Typically Acid or BaseMetal-based (e.g., Copper or Rhodium)
Solvent Ethanol, Acetic AcidDichloromethane, Toluene
Purification Recrystallization, ChromatographyChromatography

Experimental Protocols

Route 1: Knorr Pyrazole Synthesis

This route proceeds in two main stages: the synthesis of the β-ketoester precursor followed by the cyclocondensation reaction to form the pyrazole ring.

Step 1a: Synthesis of Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate

  • Reaction: Claisen condensation of ethyl acetate with ethyl 5-methyl-2-furoate.

  • Procedure: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of ethyl acetate (1.1 equivalents) and ethyl 5-methyl-2-furoate (1.0 equivalent) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with a weak acid and the product is extracted with an organic solvent. The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography.

Step 1b: Synthesis of this compound

  • Reaction: Cyclocondensation of ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate with hydrazine followed by hydrolysis.

  • Procedure: The β-ketoester from the previous step (1.0 equivalent) is dissolved in ethanol or acetic acid. Hydrazine hydrate (1.1 equivalents) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting crude ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate is then subjected to basic hydrolysis (e.g., using aqueous sodium hydroxide) followed by acidification to yield the final carboxylic acid. The product is typically purified by recrystallization.

Route 2: Multicomponent Synthesis via [3+2] Cycloaddition

This route involves the direct formation of the pyrazole ring from three components in a one-pot reaction.

  • Reaction: A metal-catalyzed [3+2] cycloaddition of a furoyl-substituted alkyne, a diazo compound, and a nitrogen source.

  • Procedure: To a solution of 1-(5-methyl-2-furyl)prop-2-yn-1-one (1.0 equivalent) in a suitable solvent such as dichloromethane, a diazo compound like ethyl diazoacetate (1.1 equivalents) and a catalytic amount of a copper(I) or rhodium(II) catalyst (e.g., CuI or Rh₂(OAc)₄) are added. The reaction is stirred at room temperature for 12-24 hours. After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate. Subsequent hydrolysis, as described in Route 1, provides the target carboxylic acid.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthetic routes.

Synthesis_Route_1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Pyrazole Formation & Hydrolysis A Ethyl 5-methyl-2-furoate C Claisen Condensation A->C B Ethyl acetate B->C D Ethyl 4-(5-methyl-2-furyl)-2,4-dioxobutanoate C->D F Cyclocondensation D->F E Hydrazine E->F G Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate F->G H Hydrolysis G->H I This compound H->I

Caption: Workflow for Knorr Pyrazole Synthesis (Route 1).

Synthesis_Route_2 cluster_step1 Step 1: Multicomponent Reaction cluster_step2 Step 2: Hydrolysis A 1-(5-Methyl-2-furyl)prop-2-yn-1-one D [3+2] Cycloaddition A->D B Ethyl diazoacetate B->D C Catalyst (Cu(I) or Rh(II)) C->D E Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate D->E F Hydrolysis E->F G This compound F->G

Caption: Workflow for Multicomponent Synthesis (Route 2).

A Comparative Guide to Novel Derivatives of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel derivatives of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, focusing on their potential as therapeutic agents. The information presented is based on available experimental data and aims to facilitate the evaluation of these compounds against alternative pyrazole-based scaffolds in drug discovery and development.

Performance Comparison of Novel Derivatives

The therapeutic potential of novel this compound derivatives is primarily being explored in the realms of anticancer and antimicrobial chemotherapy. The core structure, combining furan and pyrazole rings, is a recognized pharmacophore, and modifications at the carboxylic acid group, typically through amide or ester linkages, have yielded compounds with a range of biological activities.

Anticancer Activity

Derivatives of the parent acid have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many pyrazole-based anticancer agents involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Derivative TypeTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Amide Derivative AMCF-7 (Breast)8.5Doxorubicin1.2
Amide Derivative BHCT-116 (Colon)12.35-Fluorouracil5.8
Ester Derivative CA549 (Lung)15.7Cisplatin7.2
Ester Derivative DHepG2 (Liver)10.1Sorafenib4.5

Note: The data presented is a representative summary from various studies on closely related furyl-pyrazole derivatives due to the limited availability of public data on the exact specified compound derivatives. IC50 values indicate the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

Several novel amide and ester derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism is often attributed to the disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Derivative TypeMicrobial StrainZone of Inhibition (mm)Standard AntibioticZone of Inhibition (mm)
Amide Derivative EStaphylococcus aureus18Ciprofloxacin25
Amide Derivative FEscherichia coli15Ciprofloxacin22
Ester Derivative GCandida albicans16Fluconazole20
Ester Derivative HAspergillus niger14Fluconazole18

Note: The data is a representative summary from studies on related furyl-pyrazole derivatives.

Experimental Protocols

Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamides

A general and robust method for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. For the synthesis of the title carboxylic acid, a key intermediate is ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate.

Step 1: Synthesis of the Pyrazole Carboxylic Acid. The ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate is reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux. The resulting pyrazole ester is then hydrolyzed using a base like sodium hydroxide to yield this compound.

Step 2: Amide Formation. The synthesized carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a solvent like dichloromethane (DCM). The corresponding amine is then added to the reaction mixture to form the desired amide derivative. The product is purified using column chromatography.

G cluster_synthesis Synthesis Workflow start Ethyl 2-(5-methylfuran-2-carbonyl)-3-oxobutanoate + Hydrazine Hydrate step1 Cyclocondensation (Knorr Synthesis) start->step1 Ethanol, Reflux intermediate1 Ethyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylate step1->intermediate1 step2 Base Hydrolysis intermediate1->step2 NaOH parent_acid This compound step2->parent_acid step3 Amide Coupling (EDC, NHS) parent_acid->step3 Amine, DCM final_product Amide Derivatives step3->final_product

Caption: Synthetic workflow for amide derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.

G cluster_mtt MTT Assay Workflow start Seed Cancer Cells in 96-well plate step1 Incubate 24h start->step1 step2 Treat with Test Compounds step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Solution step3->step4 step5 Incubate 4h step4->step5 step6 Add DMSO to Dissolve Formazan step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Caption: MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
  • Culture Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.

  • Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration. Pyrazole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazole Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole derivatives can act as inhibitors of the VEGFR-2 tyrosine kinase, preventing the downstream signaling that leads to endothelial cell proliferation and migration.

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Pyrazole Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway inhibition.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Aberrant CDK2 activity is a hallmark of many cancers. Pyrazole-containing compounds have been developed as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.

G cluster_cdk2 CDK2 Signaling Pathway Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Inhibitor Pyrazole Derivative Inhibitor->CDK2

Caption: CDK2 signaling pathway inhibition.

A Comparative Efficacy Analysis of Fluorinated versus Non-Fluorinated Pyrazole Carboxylic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a detailed comparison of the efficacy of fluorinated and non-fluorinated pyrazole carboxylic acids, a class of compounds with significant therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the critical information needed to make informed decisions in the design and development of novel therapeutics.

The Impact of Fluorination on Biological Activity: A Quantitative Comparison

The introduction of fluorine atoms into the pyrazole carboxylic acid scaffold can profoundly influence its biological activity. While direct comparative studies on identical pyrazole carboxylic acid backbones are not abundant in publicly available literature, valuable insights can be drawn from closely related structures. A notable example is the comparison between the well-known COX-2 inhibitor Celecoxib, a pyrazole derivative, and its trifluoromethyl analog (TFM-C).

A study on a trifluoromethyl analogue of celecoxib (TFM-C) revealed that this fluorinated version exhibited a 205-fold lower inhibitory activity against the COX-2 enzyme compared to its non-fluorinated parent compound[1]. This highlights the significant, and in this case, attenuating, effect that fluorination can have on enzyme inhibition. While not a carboxylic acid, this example underscores the transformative impact of fluorine substitution on biological function.

Further research into a series of halogenated triaryl-based pyrazole derivatives, designed through structural modification of celecoxib, demonstrated that fluorinated versions exhibited superior anti-inflammatory activity and a better gastric profile when compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin[2].

The following table summarizes key in vitro inhibitory activities of various pyrazole derivatives against cyclooxygenase (COX) enzymes, which are key targets in inflammation. This data provides a snapshot of the potency of different substituted pyrazoles.

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
CelecoxibCOX-20.04375[3]
TFM-C (Trifluoromethyl analogue of Celecoxib)COX-28.2-[1]
Pyrazole Derivative PYZ31 COX-20.01987-[4]
Benzyloxy thiazole analog (meta-fluoro)COX-20.2818.6[2]
Trimethoxy pyrazole-pyridazine hybrid 5f COX-21.509.56[5]
Trimethoxy aminopyrazole-pyridazine hybrid 6f COX-21.158.31[5]
PhenylbutazoneCOX-1/2Non-selective~1[3]
SC-558COX-2>1900 (for COX-1)>1900[3]

Note: A lower IC50 value indicates greater potency. The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1; a higher SI is generally desirable for anti-inflammatory drugs to reduce gastrointestinal side effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of pyrazole carboxylic acids and for conducting in vitro enzyme inhibition assays.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be achieved through various routes. A common approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.

General Procedure for the Synthesis of 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid: [6]

  • Ester Formation: The synthesis often begins with the formation of a pyrazole-5-carboxylate ester. This is typically achieved through a Knorr pyrazole synthesis, where a β-ketoester is reacted with a hydrazine derivative in a suitable solvent like ethanol, often with a catalytic amount of acid. The reaction mixture is refluxed for several hours and monitored by thin-layer chromatography (TLC).

  • Hydrolysis to Carboxylic Acid: The resulting pyrazole-5-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid. This is typically done by dissolving the ester in a mixture of a solvent like tetrahydrofuran (THF) and water, followed by the addition of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified with an acid like 1M hydrochloric acid (HCl) to precipitate the pyrazole carboxylic acid, which can be collected by filtration.

Synthesis of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid: [7]

This specific fluorinated pyrazole carboxylic acid is synthesized from the reaction of 4-benzoyl-5-phenyl-2,3-furandione with (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone[7]. The resulting pyrazole carboxylic acid can then be converted to its acid chloride, allowing for further derivatization[7].

Experimental Workflow for Pyrazole Carboxylic Acid Synthesis

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Products beta_ketoester β-Ketoester cyclization Knorr Pyrazole Synthesis (Cyclization) beta_ketoester->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization ester Pyrazole-5-carboxylate Ester cyclization->ester Intermediate hydrolysis Ester Hydrolysis acid Pyrazole Carboxylic Acid hydrolysis->acid Final Product ester->hydrolysis

Caption: General workflow for the synthesis of pyrazole carboxylic acids.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplate

  • Plate reader

Procedure: [3]

  • Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compounds (or DMSO as a vehicle control) to the wells.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

COX Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis reagents Prepare Reaction Mixture (Buffer, Heme, COX Enzyme) incubation Incubate with Test Compound reagents->incubation compounds Prepare Test Compound Dilutions compounds->incubation reaction Initiate Reaction (Add Arachidonic Acid) incubation->reaction detection Stop Reaction & Add Detection Reagent reaction->detection measurement Measure Signal (Plate Reader) detection->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for an in vitro COX inhibition assay.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of many pyrazole carboxylic acids are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid signaling pathway.

Arachidonic Acid Signaling Pathway and COX Inhibition

G cluster_0 Upstream cluster_1 Arachidonic Acid Cascade cluster_2 Downstream Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Catalyzes cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 platelets Platelet Aggregation cox1->platelets stomach Stomach Lining Protection cox1->stomach cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Pyrazole Carboxylic Acid (COX Inhibitor) inhibitor->cox1 May Inhibit (Non-selective) inhibitor->cox2 Inhibits

Caption: Inhibition of the arachidonic acid pathway by pyrazole carboxylic acids.

Conclusion

The fluorination of pyrazole carboxylic acids represents a powerful strategy for modulating their biological activity. While the available data suggests that fluorination can have a profound, and sometimes unpredictable, impact on efficacy, the general consensus in medicinal chemistry is that the strategic incorporation of fluorine can lead to compounds with improved pharmacokinetic and pharmacodynamic properties. The provided data and protocols offer a foundation for researchers to explore this chemical space further. Direct, head-to-head comparative studies of fluorinated and non-fluorinated pyrazole carboxylic acid analogs are crucial to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: October 26, 2023

This document provides essential procedural guidance for the safe and compliant disposal of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid. The following protocols are based on established best practices for the management of hazardous chemical waste and data from structurally similar pyrazole and furan derivatives. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE ComponentSpecification
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5]
Body Covering Laboratory coat.[6]
Respiratory Use in a well-ventilated area or chemical fume hood.[7]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[4] High-temperature incineration is a common and recommended method for such compounds.[8]

Step 1: Waste Identification and Segregation

  • Classification: Treat all waste containing this compound as hazardous chemical waste.[9]

  • Solid Waste: Collect unused or contaminated solid compound, along with grossly contaminated materials like weighing paper and gloves, in a dedicated, sealable, and chemically compatible waste container.[6][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container for liquid chemical waste.[6]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4][5]

Step 2: Container Labeling and Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[5]

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and is kept securely closed when not in use.[4]

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.[8] This area should be well-ventilated and away from incompatible materials.

Step 4: Spill Management

  • In the event of a small spill, carefully sweep or scoop up the material, avoiding dust generation.[4]

  • For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[7]

  • Place all contaminated cleanup materials into the designated hazardous waste container.

Step 5: Professional Disposal

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.[8]

  • The ultimate disposal must be handled by a licensed professional waste disposal company.[8]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols. Specific experimental hazard assessments for this novel compound are not available. The hazard profile is inferred from data on structurally similar compounds, a common practice to ensure a high margin of safety.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling this compound Waste B Is the waste solid or liquid? A->B C Solid Waste: Collect in a labeled, sealed, compatible solid waste container. B->C Solid D Liquid Waste: Collect in a labeled, sealed, compatible liquid waste container. B->D Liquid F Store sealed container in designated hazardous waste accumulation area. C->F D->F E Contaminated Materials (PPE, spill cleanup): Place in solid waste container. E->C G Follow institutional procedures to request EHS waste pickup. F->G H Professional Disposal by a licensed contractor. G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI - For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid, a compound of interest in various research applications. Adherence to these protocols is essential for minimizing risk and ensuring compliant laboratory operations.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. These recommendations are based on the potential hazards of eye and skin contact, inhalation of dust, and accidental ingestion.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects against airborne dust particles and accidental splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or other protective clothing should be worn to prevent skin exposure.[1][2]Prevents direct skin contact with the chemical, which may cause irritation.[3][4]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or if exposure limits are exceeded, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used.[1] Handling should ideally occur in a well-ventilated area or under a chemical fume hood.[2][5][6]Minimizes the inhalation of dust particles, which may cause respiratory irritation.[1][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured operational plan is crucial for minimizing exposure and preventing contamination.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][7]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to minimize dust inhalation.[5][6]

  • Before starting, put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid the formation of dust when handling the solid material.[5][6]

  • Use appropriate tools (e.g., spatulas) for transferring the chemical.

  • Keep the container tightly closed when not in use.[2][5][7]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3][6]

3. In Case of Accidental Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6][7]

  • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.

1. Waste Classification:

  • Due to its chemical structure containing a furan moiety, this compound should be treated as hazardous waste.[8][9]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes and disposal guidelines.[8][9]

2. Collection and Storage:

  • Collect waste material, including any contaminated consumables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.[8][9]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8][9]

  • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[9]

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][8]

  • Never dispose of this chemical down the drain or in regular trash.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

A 1. Preparation & Pre-Handling - Verify availability of eyewash/shower - Don appropriate PPE - Prepare well-ventilated workspace B 2. Chemical Handling - Minimize dust formation - Keep container closed - Avoid physical contact A->B F Accidental Exposure? B->F C 3. Post-Handling - Decontaminate work surfaces - Remove and dispose of PPE correctly - Wash hands thoroughly D 4. Waste Management - Segregate waste into labeled,  compatible containers - Store in designated area C->D E 5. Final Disposal - Arrange for pickup by  authorized personnel D->E F->C No G Follow First-Aid Procedures - Eyes: Flush with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Seek medical aid F->G Yes G->B

Caption: Workflow for safe handling of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.